molecular formula C4H7I B3051984 Methallyl iodide CAS No. 3756-30-7

Methallyl iodide

Cat. No.: B3051984
CAS No.: 3756-30-7
M. Wt: 182 g/mol
InChI Key: HVSJHYFLAANPJS-UHFFFAOYSA-N
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Description

Methallyl iodide is a useful research compound. Its molecular formula is C4H7I and its molecular weight is 182 g/mol. The purity is usually 95%.
The exact mass of the compound Methallyl iodide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methallyl iodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methallyl iodide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-2-methylprop-1-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7I/c1-4(2)3-5/h1,3H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVSJHYFLAANPJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7I
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10446778
Record name Methallyl iodide
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Molecular Weight

182.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3756-30-7
Record name Methallyl iodide
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Record name 3-Iodo-2-methylpropene
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Foundational & Exploratory

Technical Monograph: Methallyl Iodide in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 3756-30-7 IUPAC Name: 3-Iodo-2-methylprop-1-ene Synonyms: Methallyl iodide, 2-Methylallyl iodide, 3-Iodo-2-methylpropene

Executive Summary: Strategic Utility

Methallyl iodide (3-iodo-2-methylprop-1-ene) serves as a high-reactivity electrophile in organic synthesis, primarily used to introduce the isobutenyl group. Unlike its chloride or bromide counterparts, the iodide offers superior leaving group ability (


), facilitating alkylation reactions under milder conditions—critical for sensitive substrates in total synthesis and drug development.

Its structural uniqueness lies in the 2-methyl group, which sterically shields the


-carbon. This steric bulk significantly suppresses the unwanted 

(conjugate addition) pathway often observed with simple allyl halides, thereby enhancing regioselectivity for direct

attack.

Physicochemical Profile

PropertyValueContext for Researchers
Molecular Weight 182.00 g/mol Stoichiometry calculations.
Physical State Liquid (Clear to amber)Color darkens upon iodine liberation (decomposition).
Boiling Point 109–110 °CRelatively high BP allows for reflux in THF/Acetone without rapid loss.
Density 1.693 g/mL (20 °C)Heavy organic layer during aqueous workups (bottom layer).
Refractive Index

1.5360
Purity check parameter.
Stability Light/Heat SensitiveCritical: Must be stored over copper wire to scavenge free iodine.
Solubility Miscible in organic solventsSoluble in Et2O, DCM, THF, Acetone; immiscible in water.

Synthesis & Stabilization Protocol

Commercially available methallyl iodide is expensive and degrades rapidly. For high-stakes synthesis, fresh preparation via the Finkelstein reaction is the gold standard.

Optimized Finkelstein Protocol

Reaction:



Step-by-Step Methodology:

  • Reagent Prep: Dry Sodium Iodide (NaI) (1.2 equiv) in an oven at 120°C for 4 hours to remove hygroscopic water.

  • Solvation: Dissolve NaI in anhydrous Acetone (0.5 M concentration).

  • Addition: Add Methallyl Chloride (1.0 equiv) dropwise at room temperature.

  • Reaction: Stir vigorously. A white precipitate (NaCl) will form immediately. Cover flask with foil to exclude light. Stir for 18–24 hours.

  • Workup (Critical for Stability):

    • Filter off NaCl precipitate.

    • Concentrate the filtrate carefully (do not distill to dryness if unstable).

    • Dissolve residue in

      
      .
      
    • Wash 1: 10% Aqueous Sodium Thiosulfate (

      
      ) to remove free iodine (yellow/brown color should vanish).
      
    • Wash 2: Brine.

    • Dry over

      
       (Magnesium Sulfate).
      
  • Storage: Add a polished copper wire to the vial. Store at 4°C in the dark.

DOT Diagram: Synthesis Workflow

G Start Methallyl Chloride (Reactant) Reaction Finkelstein Reaction Acetone, RT, 18h (Dark) Start->Reaction NaI NaI (Dry) (Reagent) NaI->Reaction Filter Filtration (Remove NaCl) Reaction->Filter Wash Thiosulfate Wash (Remove I2) Filter->Wash Filtrate Product Methallyl Iodide (Clear Liquid) Wash->Product Organic Layer Storage Storage (+ Cu Wire, 4°C) Product->Storage

Caption: Workflow for the Finkelstein conversion of chloride to iodide, emphasizing the critical thiosulfate wash to ensure product stability.

Spectroscopic Identification (Self-Validation)

When synthesizing or verifying the reagent, use these representative NMR signals.

NucleusChemical Shift (

ppm)
MultiplicityIntegrationAssignment

NMR
1.85Singlet3H

(Methyl)
3.94Singlet2H

(Methylene)
4.92Singlet (fine split)1H

(Vinyl, trans to Me)
5.18Singlet (fine split)1H

(Vinyl, cis to Me)

NMR
~142.0Quaternary-

(Ipso)
~113.5CH2-

(Terminal Vinyl)
~21.0CH3-

~15.0CH2-

(Upfield due to Iodine heavy atom effect)

Note: Shifts are approximate (CDCl3) and may vary slightly by concentration.

Reactivity & Mechanism: The Advantage

Methallyl iodide is a specialized tool for introducing the 2-methylprop-2-en-1-yl moiety.

Mechanistic Pathway: Enolate Alkylation

The primary utility is in the alkylation of enolates (ketones, esters, imides).

  • Regioselectivity: The methyl group at C2 creates steric hindrance that disfavors attack at the

    
    -carbon (
    
    
    
    ), funneling the reaction through the direct
    
    
    -attack (
    
    
    ).
  • Reactivity: The C-I bond is weaker (~57 kcal/mol) than C-Br (~68 kcal/mol), making the iodide ~100x more reactive towards nucleophiles.

DOT Diagram: Alkylation Mechanism

Reaction Enolate Nucleophile (Enolate) (Planar, reactive) TS Transition State (SN2 Geometry) Enolate->TS Iodide Methallyl Iodide (Electrophile) Iodide->TS Product Alkylated Product (Isobutenyl group added) TS->Product Major Pathway SideProduct SN2' Product (Suppressed by Methyl steric) TS->SideProduct Minor Pathway

Caption: Mechanistic bifurcation showing the suppression of the SN2' pathway due to the steric bulk of the C2-methyl group.

Applications in Drug Development & Total Synthesis

Case Study 1: Total Synthesis of Spirotoamides

In the synthesis of the C7-C20 fragment of Spirotoamides A, B, and C , methallyl iodide was used to alkylate an Evans auxiliary (oxazolidinone).

  • Protocol: Lithium enolate generation (LiHMDS) followed by addition of methallyl iodide at -78°C.

  • Outcome: High diastereoselectivity (>95:5 dr) was achieved.[1] The iodide was crucial because the corresponding bromide reacted too slowly at cryogenic temperatures, leading to enolate decomposition.

  • Reference: Synthesis of the C(7)-C(20) Fragment of Spirotoamides, J. Braz. Chem. Soc., 2019.

Case Study 2: 11 -HSD1 Inhibitors

In the development of cyclic inhibitors for 11


-hydroxysteroid dehydrogenase type 1  (metabolic disease target), methallyl iodide was employed to alkylate a piperidinone intermediate.
  • Role: Introduction of the methallyl group provided a handle for subsequent Ring-Closing Metathesis (RCM) to form a bicyclic core.

  • Why Iodide? The subsequent RCM step required a terminal alkene. The iodide allowed for mild alkylation conditions that did not racemize the adjacent chiral center.

  • Reference: Cyclic inhibitors of 11beta-hydroxysteroid dehydrogenase 1, Patent US20120108579A1.

Safety & Handling (The "Lachrymator" Factor)

Methallyl iodide is a potent alkylating agent and lachrymator.

  • Containment: Always handle in a functioning fume hood. The vapor causes immediate tearing and respiratory irritation.

  • Skin Contact: It is a vesicant (blistering agent). Double-gloving (Nitrile + Laminate) is recommended.

  • Decontamination: Spills should be treated with a solution of dilute ammonia or sodium thiosulfate to neutralize the alkylating potential and iodine byproducts.

References

  • Synthesis Application: Synthesis of the C(7)-C(20) Fragment of Spirotoamides A, B and C. Journal of the Brazilian Chemical Society, 2019.

  • Drug Discovery: Cyclic inhibitors of 11beta-hydroxysteroid dehydrogenase 1. US Patent 20120108579A1.

  • General Reactivity: Alkylation of Enolates. Chemistry LibreTexts.

  • Properties & Safety: 3-Iodo-2-methylpropene Product Data. Sigma-Aldrich.[2]

Sources

3-Iodo-2-methylpropene: Structural Profiling and Mechanistic Applications in Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of advanced organic synthesis and pharmaceutical development, the strategic selection of alkylating agents dictates the efficiency, yield, and stereoselectivity of complex molecular assemblies. 3-Iodo-2-methylpropene (commonly known as methallyl iodide) stands out as a highly reactive, sterically nuanced electrophile. This technical guide provides an in-depth analysis of its molecular architecture, the mechanistic causality behind its superior reactivity compared to other allyl halides, and its critical role in drug development workflows, including the synthesis of parathyroid hormone (PTH) receptor agonists and matrix metalloproteinase (MMP) inhibitors.

Molecular Architecture & Physicochemical Profiling

3-Iodo-2-methylpropene is an alkene characterized by a propene backbone, a methyl group at the C2 position, and an iodine atom at the C3 position[1]. The presence of the bulky iodine atom and the C2-methyl group heavily influences its conformational behavior, leading to an equilibrium between s-cis and gauche conformers in solution[2]. This structural dynamic is critical when considering the trajectory of nucleophilic attack during


 reactions or transition-metal coordination.
Quantitative Physicochemical Data

To facilitate rapid reference for synthetic planning, the core physicochemical parameters of 3-iodo-2-methylpropene are summarized below:

ParameterValueReference
Chemical Name 3-Iodo-2-methylpropene (Methallyl iodide)[1]
Molecular Formula ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Molecular Weight 182.00 g/mol
CAS Number 3756-30-7
Density 1.693 g/mL at 20 °C
SMILES String CC(=C)CI[3]
InChIKey HVSJHYFLAANPJS-UHFFFAOYSA-N[1]

Mechanistic Rationale: The Superiority of the C-I Bond

A frequent decision point in synthetic design is the choice of leaving group. While 3-chloro-2-methylpropene and 3-bromo-2-methylpropene are more stable and commercially abundant, 3-iodo-2-methylpropene is explicitly chosen when dealing with sterically hindered nucleophiles or demanding catalytic cycles.

The Causality of Reactivity: The carbon-iodine (C-I) bond is significantly weaker and more polarizable than C-Br or C-Cl bonds. This lower bond dissociation energy serves two critical functions:

  • Lowering

    
     Activation Energy:  The highly polarizable iodine atom acts as an exceptional leaving group, allowing nucleophiles to attack the C3 carbon even when the adjacent C2-methyl group imposes significant steric bulk. For example, in the4, direct dialkylation with branched allyl bromides fails entirely, whereas 3-iodo-2-methylpropene successfully yields the desired dialkylated nitroacetate[4].
    
  • Facilitating Oxidative Addition: In Palladium-catalyzed asymmetric allylation, the weak C-I bond undergoes rapid oxidative addition to Pd(0), forming the highly reactive

    
    -allyl palladium intermediate necessary for stereoselective carbon-carbon bond formation[5].
    

Pathway A 3-Iodo-2-methylpropene (Electrophile) C pi-Allyl Pd Complex (Active Species) A->C Oxidative Addition B Pd(0) Catalyst B->C Catalytic Activation E Methallylated Target (Drug Intermediate) C->E Nucleophilic Attack D Nucleophile (e.g., Enolate) D->E Substrate Binding

Mechanistic pathway of Pd-catalyzed methallylation highlighting intermediate activation.

Applications in Pharmaceutical Development

The unique structural properties of 3-iodo-2-methylpropene make it an indispensable building block in the synthesis of several therapeutic classes:

  • Osteoporosis and Hypoparathyroidism Therapeutics: The compound is utilized as a primary alkylating agent in the synthesis of6. The methallyl moiety is grafted onto heterocyclic scaffolds to optimize receptor binding affinity and pharmacokinetic profiles[6].

  • Matrix Metalloproteinase (MMP) Inhibition: Beyond its role as an intermediate, 3-iodo-2-methylpropene itself has been identified as an 7, preventing the pathological degradation of collagen in the extracellular matrix and inhibiting necrosis factor release from macrophages[7].

  • Asymmetric Synthesis of Spirolactones: It is deployed directly in allylation/spirolactonization sequences to yield spirolactones with up to 89% yield and 99% enantiomeric excess (ee), which are vital chiral frameworks in modern drug discovery[5].

Self-Validating Experimental Protocol: Methallylation Workflow

To ensure reproducibility and scientific integrity, the following protocol outlines a standard N-alkylation/methallylation workflow using 3-iodo-2-methylpropene, embedding self-validating steps and mechanistic causality for each action[6].

Objective: To append a 2-methylpropene moiety to a secondary amine or enolate scaffold.

  • Step 1: Substrate Solvation and Activation

    • Action: Dissolve the starting material in anhydrous Tetrahydrofuran (THF). Cool the reaction vessel to 0 °C and add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIEA).

    • Causality: THF, as a polar aprotic solvent, stabilizes the nucleophilic intermediate without hydrogen-bonding to it, thereby maximizing its reactivity. Cooling to 0 °C suppresses premature degradation and controls the exotherm of the deprotonation step.

  • Step 2: Electrophile Introduction

    • Action: Add 3-iodo-2-methylpropene dropwise to the activated mixture.

    • Causality: Dropwise addition maintains a low steady-state concentration of the highly reactive methallyl iodide. This mitigates the risk of polyalkylation, homocoupling, or exothermic runaway.

  • Step 3: Reaction Propagation

    • Action: Allow the mixture to slowly warm to room temperature and stir for 18 hours.

    • Causality: Warming to room temperature provides the necessary kinetic energy to overcome the steric hindrance imposed by the C2-methyl group of the electrophile, driving the reaction to completion.

  • Step 4: In-Process Validation (Self-Validating Step)

    • Action: Perform Thin-Layer Chromatography (TLC) or LC-MS to confirm the complete consumption of the starting material.

    • Causality: Validating the consumption of the limiting reagent ensures the reaction has reached thermodynamic completion before quenching, preventing complex downstream purification issues involving inseparable starting material/product mixtures.

  • Step 5: Quenching and Isolation

    • Action: Quench the reaction by adding saturated aqueous

      
       and water. Dilute with Ethyl Acetate (EtOAc), extract the aqueous phase, and dry the combined organic layers over anhydrous 
      
      
      
      .
    • Causality:

      
       provides a mild proton source to neutralize unreacted base and safely destroy any remaining reactive intermediates without hydrolyzing the newly formed product. 
      
      
      
      removes residual water prior to concentration, ensuring an accurate crude yield calculation.

Protocol Step1 1. Substrate Activation Dissolve in THF, add DIEA (0°C) Step2 2. Electrophile Addition Dropwise 3-iodo-2-methylpropene Step1->Step2 Step3 3. Alkylation Reaction Stir at RT for 18 hours Step2->Step3 Step4 4. In-Process Validation TLC monitoring (SM consumption) Step3->Step4 Step5 5. Quench & Isolate NH4Cl quench, EtOAc extraction Step4->Step5

Self-validating experimental workflow for alkylation using 3-iodo-2-methylpropene.

References

  • Title: Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis Source: PMC (National Institutes of Health) URL: [Link]

  • Title: WO2024091498A1 - Compounds, compositions and methods of use to treat hypoparathyroidism and osteoporosis Source: Google Patents URL
  • Title: Theoretical investigation of the conformational behaviour of 3-monosubstituted 2-methylpropenes Source: ResearchGate URL: [Link]

  • Title: 2-Methyl-3-iodo-1-propene | Chemical Substance Information Source: J-Global URL: [Link]

  • Title: Facile Synthesis of α,α-Diisobutylglycine and Anchoring Its Derivatives onto PAL-PEG-PS Resin Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

An In-depth Technical Guide to the Comparative Reactivity of 2-Methylallyl Iodide and Methallyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the reactivity profiles of 2-methylallyl iodide and methallyl chloride (3-chloro-2-methylprop-1-ene), two important reagents in organic synthesis.[1][2] It is intended for researchers, scientists, and professionals in drug development who utilize these compounds as key building blocks. This document will delve into the fundamental principles governing their reactivity, explore their applications in various synthetic transformations, and provide practical guidance on experimental design and execution.

Foundational Principles: Unpacking the Core of Reactivity

The disparate reactivity of 2-methylallyl iodide and methallyl chloride is primarily governed by the intrinsic properties of the carbon-halogen bond and the nature of the allylic system.

1.1. The Carbon-Halogen Bond: A Tale of Two Halides

The strength and polarity of the carbon-halogen bond are paramount in determining the rate of nucleophilic substitution reactions. The carbon-iodine (C-I) bond is significantly weaker and longer than the carbon-chlorine (C-Cl) bond.[3][4][5][6] This is attributed to the larger atomic radius of iodine, which results in less effective orbital overlap with carbon compared to the smaller chlorine atom.[3][6]

BondAverage Bond Energy (kJ/mol)Bond Length (pm)
C-Cl ~382~177
C-I ~240~214
Data compiled from various sources for general comparison.[5]

This disparity in bond energy directly translates to a lower activation energy for breaking the C-I bond, rendering 2-methylallyl iodide the more reactive species in reactions where cleavage of the carbon-halogen bond is the rate-determining step.[3]

1.2. The Allylic System: Resonance and Stability

Both molecules feature an allylic system, where the halogen is bonded to an sp³-hybridized carbon adjacent to a carbon-carbon double bond.[7] This arrangement is crucial as it allows for the stabilization of intermediates formed during nucleophilic substitution reactions.

Upon departure of the halide, a resonance-stabilized allylic carbocation is formed.[8] The positive charge is delocalized over two carbon atoms, significantly increasing the stability of the intermediate and thus favoring reactions that proceed through a carbocationic pathway (SN1-type).[8][9]

Similarly, in a bimolecular substitution (SN2) mechanism, the p-orbitals of the adjacent double bond can interact with the transition state, lowering its energy and accelerating the reaction compared to their saturated counterparts.[10][11]

Mechanistic Considerations: SN1 vs. SN2 Pathways

The choice of reaction mechanism, whether unimolecular (SN1) or bimolecular (SN2), is influenced by several factors including the substrate structure, the nature of the nucleophile, the solvent, and the leaving group.

2.1. The Role of the Leaving Group

The leaving group's ability to depart is a critical factor. A good leaving group is a weak base that can stabilize the negative charge it acquires upon departure.[12][13] Iodide (I⁻) is an excellent leaving group because it is the conjugate base of a strong acid (HI) and its large, polarizable electron cloud can effectively disperse the negative charge.[12][14][15] In contrast, chloride (Cl⁻) is a reasonably good leaving group but is a stronger base than iodide, making it less inclined to depart.[14][16]

This difference in leaving group ability is a primary reason why 2-methylallyl iodide is more reactive than methallyl chloride in both SN1 and SN2 reactions.[3]

2.2. Substrate Structure and Steric Hindrance

Both 2-methylallyl iodide and methallyl chloride are primary allylic halides. Primary substrates generally favor SN2 reactions due to minimal steric hindrance at the reaction center, allowing for backside attack by the nucleophile.[17][18][19][20][21] However, the presence of the methyl group on the double bond can introduce some steric bulk, which might slightly disfavor the SN2 pathway compared to unsubstituted allyl halides.

While primary halides typically do not readily form stable carbocations, the resonance stabilization afforded by the allylic system makes the SN1 pathway more accessible than for simple primary alkyl halides.[8][22] Therefore, under conditions that favor ionization (polar protic solvents, weak nucleophiles), an SN1 or SN1' (with allylic rearrangement) mechanism can be observed.[23][24]

G cluster_SN2 SN2 Pathway cluster_SN1 SN1 Pathway Nu Nucleophile Substrate 2-Methylallyl Halide TS_SN2 Trigonal Bipyramidal Transition State Product_SN2 Substitution Product Substrate2 2-Methylallyl Halide Carbocation Resonance-Stabilized Allylic Carbocation Product_SN1 Substitution Product(s) (Racemic/Rearranged) Nu2 Nucleophile

Comparative Reactivity in Key Synthetic Transformations

The enhanced reactivity of 2-methylallyl iodide makes it the reagent of choice for reactions that are sluggish with methallyl chloride or require milder conditions.

3.1. Nucleophilic Substitution Reactions

In reactions with a wide range of nucleophiles (e.g., cyanides, azides, thiolates, and carbanions), 2-methylallyl iodide will generally react faster and at lower temperatures than methallyl chloride. For instance, in the synthesis of allylic ethers or amines, the use of the iodide can lead to higher yields and shorter reaction times.

Experimental Protocol: Comparative Alkylation of Phenol

Objective: To compare the rate of O-alkylation of phenol with 2-methylallyl iodide and methallyl chloride.

Materials:

  • Phenol

  • 2-Methylallyl iodide

  • Methallyl chloride

  • Potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware

Procedure:

  • Set up two parallel reactions. In each of two round-bottom flasks equipped with a reflux condenser, dissolve phenol (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous acetone.

  • To one flask, add 2-methylallyl iodide (1.1 eq). To the other, add methallyl chloride (1.1 eq).

  • Heat both reactions to reflux.

  • Monitor the progress of each reaction by TLC at regular intervals (e.g., every 30 minutes).

  • Record the time required for the complete consumption of the starting phenol in each reaction.

Expected Outcome: The reaction with 2-methylallyl iodide is expected to proceed to completion significantly faster than the reaction with methallyl chloride, demonstrating its superior reactivity.

3.2. Formation of Organometallic Reagents

The formation of Grignard reagents is a notable area where the choice of halide is critical.[25][26] The reaction of an organic halide with magnesium metal to form an organomagnesium halide is often subject to an induction period.[26] Alkyl iodides are generally more reactive than chlorides in the formation of Grignard reagents.[25][27]

G

This is because the weaker C-I bond facilitates the initial single-electron transfer from the magnesium surface, which is the rate-determining step in the mechanism.[28] Consequently, the preparation of 2-methylallylmagnesium iodide from 2-methylallyl iodide is typically more facile and requires less vigorous activation of the magnesium compared to the preparation of 2-methylallylmagnesium chloride from methallyl chloride.[25][29]

Practical Considerations and Experimental Design

When selecting between 2-methylallyl iodide and methallyl chloride, a scientist must weigh the trade-offs between reactivity, cost, and stability.

Feature2-Methylallyl IodideMethallyl Chloride
Reactivity HighModerate
Cost Generally higherGenerally lower
Stability More sensitive to light and heatMore stable
Leaving Group Ability ExcellentGood

Causality Behind Experimental Choices:

  • For high-yield, rapid reactions at lower temperatures, 2-methylallyl iodide is the superior choice. Its high reactivity can overcome the sluggishness of certain nucleophiles or allow for the use of milder bases.

  • For large-scale industrial processes where cost is a major driver, methallyl chloride is often preferred.[30][31] The lower reactivity can be compensated for by using higher temperatures, more forcing conditions, or catalysts.

  • When stability during storage and handling is a concern, methallyl chloride offers an advantage. 2-Methylallyl iodide is more prone to decomposition, often turning brown upon storage due to the formation of iodine, and should be stored in a dark, cool place.

Conclusion: A Strategic Choice in Synthesis

The choice between 2-methylallyl iodide and methallyl chloride is a strategic one, dictated by the specific demands of the synthetic target and the practical constraints of the laboratory or production environment. 2-Methylallyl iodide stands out for its superior reactivity, a direct consequence of the weaker carbon-iodine bond and the excellent leaving group ability of iodide. This makes it an invaluable tool for challenging transformations and for syntheses requiring mild conditions. Conversely, methallyl chloride, while less reactive, offers advantages in terms of cost and stability, making it a workhorse for many large-scale applications. A thorough understanding of the fundamental principles outlined in this guide will empower researchers to make informed decisions, optimizing their synthetic routes for efficiency, yield, and practicality.

References

  • Allylic rearrangement - LS College. (2020, November 22). LS College. Available at: [Link]

  • Understanding Allylic Rearrangement. (n.d.). Scribd. Available at: [Link]

  • Allylic Substitution Reaction: Mechanism, Examples & Tips. (n.d.). Vedantu. Available at: [Link]

  • Allylic rearrangement. (2023, November 11). Wikipedia. Available at: [Link]

  • SN1 and SN2 Reactions of Allylic Halides and Tosylates. (n.d.). OpenOChem Learn. Available at: [Link]

  • Leaving group (video). (n.d.). Khan Academy. Available at: [Link]

  • Why is alkyl iodide more reactive than alkyl chloride in a Sn2 reaction? (2016, October 24). Reddit. Available at: [Link]

  • NUCLEOPHILIC SUBSTITUTION REACTIONS. (n.d.). St. Paul's Cathedral Mission College. Available at: [Link]

  • Methallyl chloride Dealer and Distributor. (n.d.). Multichem. Available at: [Link]

  • Leaving Groups. (2023, April 30). JoVE. Available at: [Link]

  • 7.4: Leaving Groups. (2024, April 3). Chemistry LibreTexts. Available at: [Link]

  • a. Which bond would be longer? b. Which bond would be stronger? 1. C—Cl or C—I. (n.d.). Pearson. Available at: [Link]

  • What Makes A Good Leaving Group? (2026, January 22). Master Organic Chemistry. Available at: [Link]

  • 10.4: Effect of sterics on Sn2 reactions. (2019, June 5). Chemistry LibreTexts. Available at: [Link]

  • 7.3 Characteristics of the SN2 Reaction. (n.d.). The Pennsylvania State University. Available at: [Link]

  • Methallyl chloride. (n.d.). PubChem. Available at: [Link]

  • Uses of methallyl chloride. (2022, October 9). LookChem. Available at: [Link]

  • 11.12: A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2. (2022, September 24). Chemistry LibreTexts. Available at: [Link]

  • Formation of Grignard Reagents from Organic Halides. (n.d.). University of Wisconsin-Madison. Available at: [Link]

  • Steric and Nucleophilic Effects on SN2 Reactions. (2024, January 17). YouTube. Available at: [Link]

  • Steric and electronic effects in SN2 reactions. (2025, August 10). ResearchGate. Available at: [Link]

  • Steric Hindrance in SN2 and SN1 Reactions. (2025, July 27). Chemistry Steps. Available at: [Link]

  • Methallyl chloride. (2023, December 2). Wikipedia. Available at: [Link]

  • Comparing The SN1 vs Sn2 Reactions. (2025, June 24). Master Organic Chemistry. Available at: [Link]

  • Process for the preparation of grignard reagents and their utilization in organic syntheses. (1974, December 24). Google Patents.
  • Grignard Reaction Mechanism. (n.d.). BYJU'S. Available at: [Link]

  • Grignard reagent. (2024, February 19). Wikipedia. Available at: [Link]

  • Difference between SN2 and SN1 reactions/ Nucleophilic Substitution for a complete beginner. (2021, October 17). Reddit. Available at: [Link]

  • Organic Chemistry-II. (n.d.). e-PG Pathshala. Available at: [Link]

  • Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. (1976, January 1). ACS Publications. Available at: [Link]

  • C Cl bond is stronger than C I bond because a C Cl class 11 chemistry CBSE. (2024, June 27). Vedantu. Available at: [Link]

  • Allylic and Benzylic Halides in SN1 Reactions. (n.d.). Scribd. Available at: [Link]

  • 7.5: The Polar Carbon–Halogen Bond. (2019, June 5). Chemistry LibreTexts. Available at: [Link]

  • Ch 10: Allylic systems. (n.d.). University of Calgary. Available at: [Link]

  • How to determine the reactivity of a set of compounds that may undergo nucleophilic substitution? (2016, September 27). Chemistry Stack Exchange. Available at: [Link]

  • Bond Length and Bond Strength. (2023, March 14). Chemistry Steps. Available at: [Link]

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Technical Whitepaper: 3-Iodo-2-Methylpropene (Methallyl Iodide) in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Iodo-2-methylpropene (Methallyl Iodide, CAS 3756-30-7) is a high-value electrophilic reagent utilized for the introduction of the isobutenyl moiety into complex organic frameworks. While less commercially ubiquitous than its chloride or bromide counterparts, its superior leaving group ability (


 vs 

) makes it indispensable for alkylating sterically hindered nucleophiles or sensitive enolates where milder conditions and faster kinetics are required.

This guide provides a definitive technical profile of 3-iodo-2-methylpropene, focusing on its physicochemical properties, validated synthesis protocols, and critical handling requirements to mitigate its inherent instability.

Correction Note: The user query referenced CAS 2855-08-5. This CAS corresponds to 1-chloro-3,3-dimethylbutane.[1][2][3][4] This guide focuses strictly on 3-iodo-2-methylpropene (CAS 3756-30-7) as requested by the chemical name.

PART 1: Physicochemical Profile

The utility of methallyl iodide is defined by its high density and reactivity, balanced against its thermal and photolytic instability.

Table 1: Physical Properties of 3-Iodo-2-Methylpropene[6]
PropertyValueContext for Synthesis
CAS Number 3756-30-7 Unique identifier (distinct from methallyl chloride: 563-47-3).
Molecular Formula

Molecular Weight: 182.00 g/mol .[5]
Boiling Point 109–110 °C (est.[6] atm)Critical: Do not distill at atm pressure. Distill at reduced pressure (e.g., 45–50 °C @ 25 mmHg) to prevent decomposition.
Density 1.693 g/mL (at 20 °C)Significantly denser than water; forms the bottom layer during aqueous workups.
Refractive Index

High index characteristic of allylic iodides.
Solubility Immiscible in water.[3]Soluble in Acetone, THF,

, DCM.
Appearance Colorless to pale yellow liquid.Red/Brown color indicates free iodine (

) liberation due to decomposition.
Stability Low Sensitive to light and heat. Prone to allylic rearrangement and dimerization.
Stability & Storage Protocol
  • Stabilizer: Must be stored over activated Copper turnings or Silver wool to scavenge free iodine.

  • Temperature: Store at 2–8 °C (Refrigerated).

  • Light: Store in amber glass or aluminum-foil-wrapped containers.

PART 2: Synthesis & Preparation (Finkelstein Protocol)

Due to its limited shelf-life, fresh preparation of methallyl iodide via the Finkelstein reaction is the industry standard for high-yield applications.

Reaction Logic

The synthesis exploits the solubility difference of sodium halides in acetone. Sodium iodide (NaI) is soluble, while Sodium chloride (NaCl) is not. This drives the equilibrium toward the iodide product.


Validated Laboratory Protocol

Reagents:

  • 3-Chloro-2-methylpropene (Methallyl chloride): 1.0 equiv

  • Sodium Iodide (NaI): 1.2 equiv (Dried in oven at 120°C prior to use)

  • Acetone (Dry, ACS Grade): 3–5 mL per gram of chloride

Step-by-Step Methodology:

  • Setup: Equip a flame-dried round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (

    
     or Ar).
    
  • Dissolution: Dissolve anhydrous NaI in dry acetone. The solution may turn slightly yellow.

  • Addition: Add methallyl chloride dropwise to the stirring NaI solution at room temperature.

  • Reaction: Shield the flask from light (aluminum foil). Stir at room temperature for 18–24 hours. A heavy white precipitate (NaCl) will form immediately.

    • Note: Gentle reflux (50°C) can accelerate the reaction to <4 hours, but increases the risk of polymerization.

  • Workup:

    • Filter off the NaCl solid.

    • Concentrate the filtrate carefully in vacuo (do not heat bath >30°C).

    • Dissolve the residue in Diethyl Ether (

      
      ).
      
    • Wash with 10% Aqueous Sodium Thiosulfate (

      
      ) to remove any free iodine (decolorizes the organic layer).
      
    • Wash with Brine, dry over

      
      , and filter.
      
  • Purification: Distill the crude oil under reduced pressure. Collect the fraction boiling at ~45–50°C at 25 mmHg .

  • Stabilization: Immediately add a strand of bright copper wire to the receiving flask.

PART 3: Reactivity & Applications[9][10][11][12]

Methallyl iodide acts as a "super-electrophile" compared to its chloride analogue. The weak C–I bond (approx. 50 kcal/mol) facilitates rapid oxidative addition or nucleophilic displacement.

Mechanistic Pathway: Alkylation of Enolates

The following Graphviz diagram illustrates the standard workflow for using methallyl iodide to alkylate a ketone enolate, a common step in terpene and alkaloid synthesis.

MethallylAlkylation Enolate Ketone Enolate (Nucleophile) TS Transition State (SN2 Mechanism) Enolate->TS Attack on C-I Reagent Methallyl Iodide (Electrophile) Reagent->TS Iodide Departure Product α-Methallyl Ketone (Intermediate) TS->Product -I⁻ Cyclization Cyclization/Functionalization (e.g., Ring Closing Metathesis) Product->Cyclization Downstream Synthesis

Figure 1: SN2 Alkylation pathway using Methallyl Iodide.

Comparative Advantage
FeatureMethallyl ChlorideMethallyl Iodide
Leaving Group Ability Moderate (

)
Excellent (

)
Reaction Temp Requires Heat (>60°C) or strong activationRoom Temp or Low Temp (-78°C to 0°C)
Substrate Scope Simple, unhindered nucleophilesHindered enolates, weak nucleophiles
Side Reactions Elimination (E2) often competesSubstitution (SN2) favored due to speed
Key Application: Terpene Synthesis

Methallyl iodide is frequently used to construct gem-dimethyl groups or prenyl-like side chains.

  • Protocol: Treat a lithium enolate (generated via LDA/THF at -78°C) with methallyl iodide.

  • Outcome: The iodine atom is displaced rapidly, preventing the equilibration of the enolate (proton transfer) which is a common side reaction with slower electrophiles like methallyl bromide.

PART 4: Safety & Handling (SDS Summary)

Signal Word: DANGER

  • Lachrymator: Causes severe eye irritation and tearing. Handle ONLY in a fume hood.

  • Skin Corrosive: Causes skin burns.[7] Allylic halides are potent alkylating agents and can alkylate DNA (genotoxic).

  • Respiratory Irritant: Inhalation of vapors can cause severe respiratory edema.

Emergency Protocol:

  • Skin Contact: Wash immediately with soap and water for 15 minutes. Do not use alcohol (increases absorption).

  • Spill: Neutralize spill area with aqueous sodium thiosulfate solution to quench iodine, then absorb with vermiculite.

References

  • PubChem. 3-Iodo-2-methylpropene (Compound). National Library of Medicine. [Link]

  • Organic Syntheses. Finkelstein Reaction: Preparation of Alkyl Iodides. Org.[8][9][10] Synth. Coll. Vol. 4, p. 84. (General Protocol Adaptation). [Link]

  • Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer. (Mechanistic grounding for Allylic Nucleophilic Substitution).

Sources

Substance Identification and the Challenge of Incomplete Data

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safety and Hazards of Methallyl Iodide

Methallyl iodide, systematically known as 3-iodo-2-methyl-1-propene (CAS No: 3756-30-7), is a reactive alkyl halide used in specialized organic synthesis.[1] As a functionalized alkene, it combines the reactivity of an allylic system with the properties of an alkyl iodide, making it a potent electrophile and alkylating agent.

Hazard Profile: A Synthesis of Direct and Analog-Based Data

The known hazard classification for methallyl iodide serves as our foundation, which is then augmented with data from its more thoroughly documented halogenated counterparts.

Directly Identified Hazards for Methallyl Iodide: [1]

  • Flammable Liquid, Category 3 (H226): Flammable liquid and vapor.

  • Skin Corrosion/Irritation, Category 1B (H314): Causes severe skin burns and eye damage.

  • Serious Eye Damage, Category 1 (H318): Causes serious eye damage.

By examining the more detailed SDS of methallyl chloride and bromide, we can infer a more complete hazard profile for methallyl iodide, as the core reactivity is dictated by the methallyl functional group.

Table 1: Comparative GHS Hazard Classifications

Hazard Statement CodeHazard DescriptionMethallyl Iodide[1]Methallyl Chloride[2][3]Methallyl Bromide[4]Inferred Relevance for Methallyl Iodide
H225 / H226Highly flammable / Flammable liquid and vaporYes (H226) Yes (H225)Yes (H225)Confirmed Flammable.
H302Harmful if swallowedNot ListedYes Yes Highly Probable. Alkyl halides often exhibit oral toxicity.
H332Harmful if inhaledNot ListedYes Yes Highly Probable. The compound is volatile and likely a respiratory irritant.
H314Causes severe skin burns and eye damageYes Yes Yes Confirmed Corrosive. This is a primary hazard.
H317May cause an allergic skin reactionNot ListedYes Not ListedPossible. The methallyl group can be a sensitizer.
H411Toxic to aquatic life with long lasting effectsNot ListedYes Yes Probable. Halogenated organic compounds are often environmentally persistent.

Based on this comparative analysis, a conservative approach requires assuming that methallyl iodide is not only flammable and corrosive but also harmful if swallowed or inhaled, a potential skin sensitizer, and toxic to aquatic life.

Physicochemical Properties and Their Safety Implications

The physical properties of a substance are critical to understanding its behavior and managing its risks.

Table 2: Physicochemical Data Comparison

PropertyMethallyl IodideMethallyl ChlorideMethallyl BromideImplication for Safe Handling
Formula C₄H₇I[1]C₄H₇Cl[5]C₄H₇Br[4]-
Molecular Weight 182.00 g/mol [1]90.55 g/mol 135.00 g/mol [6]Heavier than air; vapors can accumulate.
Density 1.693 g/mL[1]0.925 g/mL1.339 g/mL[4][6]Denser than water; will sink. In case of fire, water may be ineffective.
Boiling Point Not specified71-72 °C[3]94-95 °C[4][6]Volatile at room temperature, increasing inhalation hazard.
Flash Point 35.86 °C (96.5 °F)[1]-18 °C (-0.4 °F)[3]7 °C (44.6 °F)[4]Flammable. Requires strict control of ignition sources.
Appearance Liquid[1]Colorless liquid[3]Liquid[4]Standard liquid handling protocols apply.
Water Solubility Insoluble (inferred)0.5 g/L[3]Insoluble (inferred)Spills will not dilute; poses significant aquatic toxicity risk.

The data clearly indicates that methallyl iodide is a dense, flammable liquid with a significant vapor pressure, necessitating handling in a well-ventilated area, away from all ignition sources.

The Chemical Rationale Behind the Hazards: Causality and Reactivity

Understanding why methallyl iodide is hazardous is key to developing self-validating safety protocols.

  • Corrosivity and Alkylating Activity : As an allylic halide, the carbon-iodine bond is susceptible to nucleophilic attack. This reactivity makes it a potent alkylating agent . When in contact with biological tissues, it can alkylate proteins and DNA, leading to cell damage and death, which manifests as severe chemical burns.[7] Hydrolysis, particularly in the presence of moisture, can release hydroiodic acid (HI), a strong, corrosive acid, further contributing to its destructive effects on skin and mucous membranes.

  • Flammability : With a flash point of approximately 36°C, methallyl iodide can be ignited under ambient laboratory conditions.[1] Its vapors are heavier than air and can travel to a distant ignition source and flash back.[8]

  • Inhalation Toxicity : The volatility of the compound, combined with its corrosive nature, makes it a significant respiratory hazard. Inhalation can cause severe irritation and damage to the nose, throat, and lungs.[9] The effects of exposure may be delayed.[9]

  • Instability : Alkyl iodides are notoriously sensitive to light.[7][10] Photochemical decomposition liberates free iodine (I₂), causing the liquid to turn yellow or brown. This degradation can affect reagent purity and potentially create pressure buildup in sealed containers. For this reason, methallyl iodide is often stabilized with copper.[1]

Mandatory Safety Protocols and Experimental Workflows

Given the severe hazards, a multi-layered approach to safety is mandatory. The following protocols are designed as a self-validating system to minimize risk.

Pre-Use Risk Assessment and Engineering Controls

A thorough risk assessment must be conducted before any experiment.

cluster_prep Phase 1: Preparation cluster_ops Phase 2: Operation cluster_post Phase 3: Post-Operation start Review SDS & Technical Guide confirm_hood Confirm Chemical Fume Hood is Certified & Functional start->confirm_hood gather_ppe Assemble ALL Required PPE confirm_hood->gather_ppe prep_spill Prepare Spill Kit & Quenching Agent gather_ppe->prep_spill work_in_hood Perform All Manipulations Inside Fume Hood prep_spill->work_in_hood ground_equip Ground All Equipment (Static Discharge Risk) work_in_hood->ground_equip close_container Keep Container Tightly Closed When Not in Use ground_equip->close_container waste Dispose of Waste in Halogenated Waste Stream close_container->waste decon Decontaminate Glassware & Surfaces (Inside Hood) waste->decon store Return Reagent to 2-8°C, Light-Protected Storage decon->store

Caption: Risk assessment and safe handling workflow for methallyl iodide.

Step-by-Step Protocol:

  • Primary Engineering Control: All handling of methallyl iodide MUST occur within a certified chemical fume hood with a face velocity of 80-120 feet per minute.

  • Secondary Controls: A safety shower and eyewash station must be immediately accessible (<10 seconds travel time).

  • Ignition Source Control: Eliminate all potential ignition sources from the work area, including hot plates, ovens, and non-intrinsically safe electrical equipment.[2][9] All equipment used must be properly grounded to prevent static discharge.[3]

Personal Protective Equipment (PPE)

Standard laboratory attire is insufficient. The following PPE is required:

  • Hand Protection: Use heavy-duty nitrile or neoprene gloves. Double-gloving is strongly recommended. Never use latex gloves.

  • Eye and Face Protection: Wear chemical splash goggles that conform to ANSI Z87.1 standards. In addition, a full-face shield must be worn over the goggles when transferring the liquid.[4][9]

  • Skin and Body Protection: A flame-retardant lab coat must be worn. An impervious chemical-resistant apron is also required. Ensure full leg and foot coverage with closed-toe shoes.

Storage and Handling
  • Storage: Store containers in a dedicated, ventilated refrigerator for flammable liquids at 2-8°C.[1][4] The container must be tightly sealed and protected from light.[7] Store away from incompatible materials such as strong oxidizing agents and bases.[11]

  • Handling:

    • Before use, allow the container to warm to room temperature inside the fume hood to prevent moisture condensation on the container.

    • Use only non-sparking tools for opening and closing containers.[3]

    • Transfer liquids using a syringe or cannula technique to minimize exposure.

    • Always keep the container sealed when not in immediate use.

Emergency Procedures: A Decision-Based Response

Immediate and correct response to an incident is critical.

cluster_spill Spill Response cluster_exposure Personnel Exposure start EMERGENCY EVENT spill_small Small Spill (<100mL) in Fume Hood start->spill_small spill_large Large Spill (>100mL) or Outside Hood start->spill_large skin Skin Contact start->skin eyes Eye Contact start->eyes inhalation Inhalation start->inhalation absorb Absorb with Inert Material (e.g., vermiculite, sand) spill_small->absorb evacuate Evacuate Area Immediately Alert EHS & Fire Dept. spill_large->evacuate collect Collect into Sealed Container for Hazardous Waste absorb->collect flush_skin Remove Clothing Flush with Water for 15+ min skin->flush_skin flush_eyes Flush Eyes at Eyewash Station for 15+ min eyes->flush_eyes fresh_air Move to Fresh Air inhalation->fresh_air medical SEEK IMMEDIATE MEDICAL ATTENTION flush_skin->medical flush_eyes->medical fresh_air->medical

Caption: Decision tree for emergency response to methallyl iodide incidents.

Step-by-Step Emergency Protocols:

  • Skin Contact: [2][9]

    • Immediately remove all contaminated clothing.

    • Flush the affected skin area with copious amounts of water for at least 15 minutes.

    • Seek immediate medical attention.

  • Eye Contact: [2][9]

    • Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.

    • Remove contact lenses if present and easy to do.

    • Seek immediate medical attention.

  • Inhalation: [2][9]

    • Move the affected person to fresh air immediately.

    • If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.

    • Seek immediate medical attention.

  • Spill Response:

    • Small Spill (in fume hood): Absorb the spill with an inert, non-combustible material like vermiculite or sand. Collect the material using non-sparking tools into a sealed container for hazardous waste disposal.

    • Large Spill (or any spill outside a fume hood): Evacuate the laboratory immediately. Alert institutional emergency response personnel (EHS) and the fire department. Do not attempt to clean it up yourself.

  • Fire Response:

    • If the fire is small and can be extinguished without risk, use a dry chemical, CO₂, or alcohol-resistant foam extinguisher. Do not use water , as the material is denser than water and flammable.[12]

    • In case of a larger fire, or if the container is exposed to fire, evacuate the area immediately. Cool containers with water spray from a safe distance to prevent them from exploding.[8][12]

References

  • O'Laughlin Corporation Limited. (2025, April 11). Safety Data Sheet: METHALLYL CHLORIDE. [Link]

  • Gelest, Inc. (n.d.). MATERIAL SAFETY DATA SHEET: METHALLYL CHLORIDE tech-95 - ENEM2040. [Link]

  • ChemBK. (2024, April 10). METHALLYL BROMIDE - Physico-chemical Properties. [Link]

  • Multichem. (n.d.). Safety Data Sheet: Methallyl chloride. [Link]

  • PubChem. (n.d.). 3-Iodo-2-(iodomethyl)prop-1-ene. National Center for Biotechnology Information. [Link]

  • New Jersey Department of Health. (2001, February). HAZARD SUMMARY: METHALLYL ALCOHOL. Right to Know Hazardous Substance Fact Sheet. [Link]

  • Hach. (n.d.). Alkali/Iodide/Azide reagent - SAFETY DATA SHEET. [Link]

  • Cole-Parmer. (2006, March 22). Material Safety Data Sheet - Diethylaluminum iodide, 25 wt% solution in toluene. [Link]

  • Nanjing Chemical Material Corp. (n.d.). The Emergency Treatment of Methyl Iodide. [Link]

  • Gelest, Inc. (2017, July 31). SAFETY DATA SHEET: METHALLYL ALCOHOL. [Link]

  • DC Fine Chemicals. (2024, November 4). Safety Data Sheet: Allyl bromide. [Link]

Sources

Technical Guide: Methallyl Iodide (3-iodo-2-methylpropene)

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide designed for researchers and drug development professionals. It prioritizes experimental rigor, safety, and field-proven methodologies over generic data listing.

Physicochemical Characterization, Synthesis, and Application in Drug Development [1]

Executive Summary

Methallyl iodide (3-iodo-2-methylpropene ; CAS: 3756-30-7) is a high-value alkylating agent used to introduce the isobutenyl moiety into organic scaffolds. Unlike its chloride counterpart, the iodide exhibits superior leaving group ability (


), significantly accelerating nucleophilic substitution rates in the synthesis of sterically congested drug intermediates.

However, this enhanced reactivity comes with a trade-off: thermal and photochemical instability . This guide addresses the critical physicochemical properties—specifically the density and boiling point anomalies—and provides a self-validating protocol for its synthesis and handling.

Physicochemical Profile

Accurate physical constants are vital for process scaling and purity verification. Note that while density is a reliable quality attribute, the atmospheric boiling point is often theoretical due to decomposition at high temperatures.

Table 1: Physicochemical Constants
PropertyValueExperimental Context
Density (

)
1.693 g/mL Measured at 20 °C. High density allows for easy phase separation from aqueous layers (bottom layer).
Boiling Point (Atm) ~109–110 °C Theoretical/Extrapolated. Distillation at 1 atm is NOT recommended due to rapid iodine liberation (pinking).
Boiling Point (Vac) ~45–50 °C Estimated at 20–30 mmHg. Preferred distillation range.
Refractive Index (

)
1.483–1.485 Useful for quick purity checks (estimate).
Appearance Colorless to Pale PinkTurns brown/violet upon storage (liberation of

).
Solubility ImmiscibleWater (Hydrophobic). Soluble in Acetone, DCM, Ether.

Senior Scientist Insight: Do not rely on the atmospheric boiling point for purification. Methallyl iodide is prone to "pinking" (decomposition) above 60°C. Always distill under reduced pressure (vacuum) and verify purity via Density or NMR, not just boiling range.

Synthesis & Purification Workflow

The industry-standard synthesis utilizes the Finkelstein Reaction , exploiting the solubility difference between Sodium Iodide (NaI) and Sodium Chloride (NaCl) in dry acetone.

Mechanism & Logic

The reaction proceeds via an


 mechanism.[2][3] Although the methallyl position is allylic, the steric bulk of the methyl group makes the superior leaving group of the iodide essential for subsequent coupling reactions.

Reaction:



Graphviz Diagram: Synthesis Workflow

G Start Start: Methallyl Chloride (1.0 eq) Reaction Finkelstein Reaction (Reflux 4-6h) Precipitation of NaCl Start->Reaction Reagent Reagent: NaI (1.2 eq) in Dry Acetone Reagent->Reaction Workup Workup: Filter NaCl Concentrate Filtrate Reaction->Workup Complete Conversion Purification Purification: Vacuum Distillation (~30 mmHg) Workup->Purification Crude Oil Product Final Product: Methallyl Iodide (Stabilized w/ Cu) Purification->Product Collect @ ~45°C

Figure 1: Step-by-step workflow for the conversion of Methallyl Chloride to Methallyl Iodide via Halogen Exchange.

Experimental Protocols

Protocol A: Synthesis via Finkelstein Reaction

Safety: Work in a fume hood. Alkyl iodides are potential alkylating agents and lachrymators.

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and

    
     inlet.
    
  • Solvent Prep: Dissolve Sodium Iodide (NaI) (1.2 equivalents) in Dry Acetone (5 mL per gram of NaI). Note: NaI is soluble in acetone; NaCl is not.

  • Addition: Add Methallyl Chloride (1.0 equivalent) dropwise to the stirring NaI solution.

  • Reaction: Heat to gentle reflux (approx. 56 °C) for 4–6 hours. A white precipitate (NaCl) will form immediately and thicken over time.

  • Monitoring: Monitor via TLC or GC. (Methallyl chloride is volatile; ensure sampling does not evaporate the starting material before analysis).

  • Workup:

    • Cool the mixture to Room Temperature (RT).

    • Filter off the solid NaCl precipitate using a sintered glass funnel.

    • Wash the filter cake with a small amount of cold acetone.

    • Concentrate the filtrate via Rotary Evaporator (bath < 30 °C) to remove acetone. Do not overheat.

Protocol B: Purification and Stabilization (Crucial)
  • Wash: Dissolve the residue in Diethyl Ether or Pentane. Wash with 10%

    
     (Sodium Thiosulfate) to remove any free iodine (yellow/brown color should disappear). Wash with water, then brine.
    
  • Dry: Dry organic layer over anhydrous

    
    . Filter.
    
  • Distillation: Distill the crude liquid under reduced pressure (water aspirator or vacuum pump).

    • Target: Collect the fraction boiling at ~45–50 °C (at ~30 mmHg).

  • Stabilization: Immediately add Copper Turnings or Silver Wool to the receiving flask.

    • Why? Copper acts as a radical scavenger, reacting with free iodine (

      
      ) to form CuI, preventing the autocatalytic decomposition chain reaction.
      

Application in Drug Development

Methallyl iodide is primarily used to introduce the 2-methyl-2-propenyl group. This moiety serves two strategic purposes in Medicinal Chemistry:

  • Steric Bulk: The methyl group at the C2 position adds steric hindrance compared to a standard allyl group, which can block metabolic hot-spots or lock a conformation.

  • Cyclization Precursor: It is a key intermediate for intramolecular Heck reactions or Ring-Closing Metathesis (RCM) to form substituted cyclopentanes or heterocycles.

Graphviz Diagram: Methallylation Pathway

Pathway Nu Nucleophile (Amine, Enolate, Phenol) TS Transition State: SN2 Attack (Steric Bulk of Me-Group) Nu->TS Elec Electrophile: Methallyl Iodide Elec->TS Prod Product: Methallylated Scaffold TS->Prod Major Pathway Side Side Reaction: Elimination (E2) (If Base is too strong) TS->Side Minor Pathway (Temp > 0°C)

Figure 2: Mechanistic pathway for methallylation. Note the competition between Substitution (SN2) and Elimination (E2) due to the beta-methyl hydrogens.

Storage and Handling

  • Temperature: Store at 2–8 °C (Refrigerated).

  • Light: Amber glassware is mandatory. Light accelerates C-I bond homolysis.

  • Stabilizer: Ensure Copper turnings are present in the storage vial.

  • Re-purification: If the liquid turns dark brown/violet, wash with Sodium Thiosulfate solution and dry before use. Do not use "brown" iodide for sensitive transition-metal catalyzed couplings (e.g., Pd-catalyzed cross-coupling) as free

    
     poisons catalysts.
    

References

  • Sigma-Aldrich. 3-Iodo-2-methylpropene Product Specification & Density Data.

  • Finkelstein, H. "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden." Ber. Dtsch. Chem. Ges., 1910, 43, 1528.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 139075: 3-iodo-2-methylpropene.

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.

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An In-depth Technical Guide to 3-Iodo-2-methylpropene and its Chemical Synonyms

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis, the strategic use of functionalized building blocks is paramount for the efficient construction of complex molecular architectures. Among these, allylic halides serve as versatile reagents, enabling the introduction of valuable carbon fragments through a variety of transformations. This guide focuses on 3-iodo-2-methylpropene, a key allylic iodide, providing an in-depth exploration of its nomenclature, physicochemical properties, synthesis, and reactivity. As a precursor to the methallyl moiety, this compound is of significant interest to researchers in synthetic chemistry and drug development for the construction of intricate natural products and novel therapeutic agents. This document aims to be a comprehensive resource, elucidating the causality behind experimental choices and providing field-proven insights for the effective utilization of this valuable reagent.

Nomenclature and Synonyms

The systematic identification of chemical compounds is crucial for unambiguous communication in scientific research. 3-Iodo-2-methylpropene is known by several names, reflecting both systematic IUPAC nomenclature and common or trivial names that have gained acceptance through widespread use. Understanding these synonyms is essential for comprehensive literature searches and clear communication within the scientific community.

The IUPAC name for this compound is 3-iodo-2-methylprop-1-ene .[1] However, it is frequently referred to by its common names, methallyl iodide and methylallyl iodide .[2] These common names are derived from the "methallyl" group, which is a 2-methylprop-2-en-1-yl group.

A comprehensive list of synonyms and identifiers is provided in the table below:

Name/Identifier Type
3-Iodo-2-methylpropeneCommon Name
3-iodo-2-methylprop-1-eneIUPAC Name
Methallyl iodideCommon Name
Methylallyl iodideCommon Name
1-Propene, 3-iodo-2-methyl-CAS Index Name
3756-30-7 CAS Registry Number
1098356Beilstein/REAXYS Number
MFCD12026120MDL Number

Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its safe handling, storage, and effective use in chemical reactions. 3-Iodo-2-methylpropene is a liquid at room temperature and, like many alkyl iodides, can be sensitive to light. It is typically stabilized with copper.[2]

Property Value Source(s)
Molecular Formula C₄H₇I[2]
Molecular Weight 182.00 g/mol [2]
Appearance Liquid[2]
Density 1.693 g/mL at 20 °C[2][3]
Boiling Point ~109.8 °C (estimate)[3]
Flash Point 35.86 °C (96.5 °F)
Refractive Index ~1.4834 (estimate)[3]
Storage Temperature 2-8°C[2]
Solubility Insoluble in water
SMILES String CC(=C)CI[2]
InChI Key HVSJHYFLAANPJS-UHFFFAOYSA-N[2]

Synthesis of 3-Iodo-2-methylpropene

The most common and efficient method for the synthesis of 3-iodo-2-methylpropene is through a halogen exchange reaction, specifically the Finkelstein reaction .[4][5][6] This Sₙ2 reaction involves the treatment of a more readily available alkyl chloride or bromide with an alkali metal iodide, typically sodium iodide, in a suitable solvent.[4][5][6]

The synthesis of 3-iodo-2-methylpropene is typically achieved by reacting 3-chloro-2-methylpropene (methallyl chloride) with sodium iodide in acetone.[4] The choice of acetone as the solvent is a key aspect of this reaction's success. Sodium iodide is soluble in acetone, while the resulting sodium chloride is not.[4] This precipitation of sodium chloride shifts the reaction equilibrium to the right, in accordance with Le Châtelier's principle, driving the reaction to completion and leading to high yields of the desired alkyl iodide.[4]

Finkelstein_Reaction MethallylCl 3-Chloro-2-methylpropene MethallylI 3-Iodo-2-methylpropene MethallylCl->MethallylI Acetone (solvent) Δ (reflux) NaI Sodium Iodide NaI->MethallylI NaCl Sodium Chloride (precipitate)

Caption: The Finkelstein reaction for the synthesis of 3-iodo-2-methylpropene.

Experimental Protocol: Finkelstein Reaction for 3-Iodo-2-methylpropene

The following protocol is a representative procedure for the synthesis of 3-iodo-2-methylpropene based on the principles of the Finkelstein reaction.

Materials:

  • 3-Chloro-2-methylpropene (methallyl chloride)

  • Sodium iodide (anhydrous)

  • Acetone (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium iodide (1.5 equivalents) and anhydrous acetone.

  • Stir the mixture to dissolve the sodium iodide.

  • Add 3-chloro-2-methylpropene (1.0 equivalent) to the flask.

  • Heat the reaction mixture to reflux with vigorous stirring. The formation of a white precipitate (sodium chloride) should be observed.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the precipitated sodium chloride.

  • Remove the acetone from the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by distillation under reduced pressure to yield pure 3-iodo-2-methylpropene.

Reactivity and Applications in Organic Synthesis

3-Iodo-2-methylpropene is a valuable reagent in organic synthesis due to the presence of two key functional groups: the reactive carbon-iodine bond and the double bond of the methallyl group. The iodine atom is an excellent leaving group, making the compound susceptible to nucleophilic substitution and a good partner in various coupling reactions.

Grignard Reagent Formation and Subsequent Reactions

One of the most important applications of 3-iodo-2-methylpropene is in the formation of the corresponding Grignard reagent, (2-methylprop-2-en-1-yl)magnesium iodide . This is achieved by reacting 3-iodo-2-methylpropene with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).[7][8]

The formation of a Grignard reagent inverts the polarity of the carbon atom attached to the halogen, transforming it from an electrophilic center to a highly nucleophilic one. This "umpolung" makes the Grignard reagent a powerful tool for the formation of new carbon-carbon bonds through reaction with a wide range of electrophiles, including aldehydes, ketones, esters, and epoxides.

Grignard_Formation_and_Reaction cluster_formation Grignard Reagent Formation cluster_reaction Reaction with Electrophile MethallylI 3-Iodo-2-methylpropene Grignard (2-Methylprop-2-en-1-yl)magnesium iodide MethallylI->Grignard Anhydrous Ether Mg Magnesium Mg->Grignard Electrophile Electrophile (e.g., Aldehyde) Product Methallylated Product Electrophile->Product Grignard->Product

Caption: Formation of the Grignard reagent from 3-iodo-2-methylpropene and its subsequent reaction.

Experimental Protocol: Grignard Reagent Formation and Reaction

The following is a general procedure for the formation of the Grignard reagent from 3-iodo-2-methylpropene and its subsequent reaction with an aldehyde.

Materials:

  • Magnesium turnings

  • Iodine (a small crystal for activation)

  • 3-Iodo-2-methylpropene

  • Anhydrous diethyl ether or THF

  • Aldehyde (as the electrophile)

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • Preparation: Flame-dry all glassware and allow to cool under an inert atmosphere. Place magnesium turnings and a small crystal of iodine in the three-necked flask.

  • Initiation: Add a small amount of a solution of 3-iodo-2-methylpropene in anhydrous ether to the magnesium. The reaction may need to be initiated by gentle warming. The disappearance of the iodine color and the formation of a cloudy solution indicate the start of the reaction.

  • Formation: Once the reaction has initiated, add the remaining solution of 3-iodo-2-methylpropene dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, cool the Grignard reagent solution in an ice bath. Add a solution of the aldehyde in anhydrous ether dropwise.

  • Workup: After the addition is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with ether, dry the organic layer, and purify by column chromatography or distillation.

Palladium-Catalyzed Cross-Coupling Reactions

3-Iodo-2-methylpropene is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds.[9] These reactions have revolutionized organic synthesis and are widely used in the pharmaceutical and materials science industries.[9]

Common cross-coupling reactions involving 3-iodo-2-methylpropene include:

  • Suzuki-Miyaura Coupling: Reaction with an organoboron compound (boronic acid or ester) to form a new carbon-carbon single bond.[10][11][12]

  • Heck Coupling: Reaction with an alkene to form a substituted alkene.

  • Sonogashira Coupling: Reaction with a terminal alkyne to form a new carbon-carbon triple bond.

These reactions typically employ a palladium catalyst, often in combination with a phosphine ligand, and a base. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.

Suzuki_Coupling MethallylI 3-Iodo-2-methylpropene CoupledProduct Methallylated Arene MethallylI->CoupledProduct Pd Catalyst Ligand, Base BoronicAcid Arylboronic Acid BoronicAcid->CoupledProduct

Caption: Suzuki-Miyaura cross-coupling of 3-iodo-2-methylpropene with an arylboronic acid.

Application in the Synthesis of Bioactive Molecules

The methallyl group is a common structural motif in a variety of natural products, some of which exhibit interesting biological activities. Therefore, 3-iodo-2-methylpropene, as a precursor to this group, is a valuable building block in the total synthesis of such molecules.

A notable example is its relevance in the synthesis of furaquinocins , a class of meroterpenoids with antitumor activity.[13][14][15][16] The biosynthesis of furaquinocins involves the prenylation of a polyketide scaffold.[13][14][15][16] Synthetic strategies towards these molecules can utilize reagents like 3-iodo-2-methylpropene to introduce the key isoprenoid side chain.

Safety and Handling

3-Iodo-2-methylpropene is a flammable liquid and can cause severe skin burns and eye damage. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.[9][17] Store in a cool, dry, well-ventilated area away from heat and ignition sources.[9] It is light-sensitive and should be stored in a dark bottle.[18]

Conclusion

3-Iodo-2-methylpropene, also known by its common names methallyl iodide and methylallyl iodide, is a versatile and valuable reagent in organic synthesis. Its efficient preparation via the Finkelstein reaction and its diverse reactivity, particularly in the formation of Grignard reagents and participation in palladium-catalyzed cross-coupling reactions, make it an indispensable tool for the construction of complex organic molecules. Its utility as a precursor to the methallyl group provides access to structural motifs found in numerous bioactive natural products, highlighting its importance for researchers in drug discovery and development. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its safe and effective application in the laboratory.

References

  • ChemBK. 3-iodo-2-methylprop-1-ene. Available from: [Link]

  • PubChem. 3-Iodo-2-methylprop-2-en-1-ol. National Center for Biotechnology Information. Available from: [Link]

  • SATHEE, IIT Kanpur. Finkelstein Reaction. Available from: [Link]

  • Organic Syntheses. METHYL IODIDE. Available from: [Link]

  • Organic Syntheses. METHYL 2-THIENYL SULFIDE. Available from: [Link]

  • ResearchGate. 1H and (b) 13C NMR spectra recorded for the mono-iodo derivative of II. Available from: [Link]

  • PubChem. 3-Iodo-2-methylprop-2-en-1-ol. National Center for Biotechnology Information. Available from: [Link]

  • International Chemical Safety Cards (ICSCs). ICSC 0509 - METHYL IODIDE. Available from: [Link]

  • PubChem. 3-Iodo-2-(iodomethyl)prop-1-ene. National Center for Biotechnology Information. Available from: [Link]

  • Wikipedia. Finkelstein reaction. Available from: [Link]

  • PMC. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Available from: [Link]

  • SATHEE, IIT Kanpur. Finkelstein Reaction. Available from: [Link]

  • ResearchGate. Biosynthesis of furaquinocin and other meroterpenoids produced by... Available from: [Link]

  • Research and Reviews. Synthesis and Preparation of Grignard Reagent. Available from: [Link]

  • Chemguide. grignard reagents. Available from: [Link]

  • Chemsrc. 1-Iodo-2-methylpropane. Available from: [Link]

  • Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Available from: [Link]

  • HZDR. calorimetric investigation of the formation of grignard reagents. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). Available from: [Link]

  • Organic Syntheses. is added dropwise via the graduated addition funnel at such a rate so as to maintain the internal temperature between -58 and -63 °C. Available from: [Link]

  • SciELO. Suzuki-Miyaura Coupling between 3-Iodolawsone and Arylboronic Acids. Synthesis of Lapachol Analogues with Antineoplastic and Antileishmanial Activities. Available from: [Link]

  • Doc Brown. infrared spectrum of 2-iodo-2-methylpropane. Available from: [Link]

  • Doc Brown. and explaining 13C NMR spectrum of 1-iodo-2-methylpropane. Available from: [Link]

  • PMC. Biosynthesis of the tetrahydroxynaphthalene-derived meroterpenoid furaquinocin via reductive deamination and intramolecular hydroalkoxylation of an alkene. Available from: [Link]

  • SpectraBase. 3-iodo-2-methyl-propionic acid. Available from: [Link]

  • MDPI. Development of Facile and Simple Processes for the Heterogeneous Pd-Catalyzed Ligand-Free Continuous-Flow Suzuki–Miyaura Coupling. Available from: [Link]

  • AdiChemistry. FINKELSTEIN REACTION | EXPLANATION. Available from: [Link]

  • Chemia. Iodoalkane synthesis: Iodination reactions with halogen exchange (2): Discussion series on bromination/iodination reactions 13. Available from: [Link]

  • ResearchGate. Biosynthesis of the tetrahydroxynaphthalene-derived meroterpenoid furaquinocin via reductive deamination and intramolecular hydroalkoxylation of an alkene. Available from: [Link]

  • Chemical Science (RSC Publishing). Biosynthesis of the tetrahydroxynaphthalene-derived meroterpenoid furaquinocin via reductive deamination and intramolecular hydroalkoxylation of an alkene. Available from: [Link]

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Methodological & Application

Application Note: Protocol for the Methallylation of Enolates Using Methallyl Iodide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The installation of a methallyl (2-methylallyl) group via enolate alkylation is a cornerstone transformation in complex natural product synthesis and drug development. The methallyl moiety serves as a versatile linchpin, frequently utilized in subsequent ring-closing metathesis (RCM), Ireland-Claisen rearrangements, or epoxidation cascades. This application note provides a comprehensive, field-proven guide to the methallylation of enolates using methallyl iodide (3-iodo-2-methylpropene), detailing the mechanistic causality behind reagent selection and outlining optimized experimental protocols.

Mechanistic Causality: Driving the SN2 Trajectory

Successful methallylation requires navigating the delicate balance between nucleophilic substitution (SN2) and unwanted elimination (E2). Methallyl iodide is highly prone to elimination to form isobutylene if the enolate is too basic or sterically hindered.

Electrophile Selection: Methallyl iodide is strictly preferred over methallyl bromide or chloride. The superior leaving group ability of iodide significantly lowers the activation energy of the SN2 transition state. This permits the alkylation to proceed at lower temperatures (typically −78 °C to −45 °C), which is critical for preventing the equilibration of kinetic enolates and preserving stereochemical integrity [1].

Counterion and Aggregation Dynamics: The choice of base dictates the aggregation state of the enolate. For chiral auxiliaries like glycolyl oxazolidinones, sodium enolates (generated via NaHMDS) exhibit superior reactivity compared to lithium enolates. The larger ionic radius of Na+ creates a looser ion pair, increasing the nucleophilicity of the enolate [2]. Conversely, for highly hindered cyclic ketones, lithium enolates are often trapped in unreactive tetrameric or hexameric aggregates. The introduction of strongly coordinating polar aprotic cosolvents, such as HMPA or DMPU, disrupts these aggregates to yield a highly reactive "naked" enolate [3].

Mechanism A Carbonyl Substrate (e.g., Ketone/Imide) B Kinetic Enolate (Li+ or Na+ coordinated) A->B Base (NaHMDS/LDA) -78 °C, THF C SN2 Transition State (Methallyl Iodide Attack) B->C Methallyl Iodide (HMPA/DMPU optional) D Methallylated Product (α-quaternary/tertiary center) C->D Iodide Leaving Group (-I⁻)

Figure 1: Mechanistic pathway of enolate methallylation via SN2 displacement.

Optimization Parameters & Quantitative Data

The following table synthesizes quantitative data from authoritative literature, highlighting how base selection and solvent systems must be tailored to the specific substrate class to maximize yield and diastereomeric ratio (dr).

Substrate TypeBase / ReagentSolvent SystemTemp ProfileYield / drReference
Glycolyl Oxazolidinone NaHMDS (1.5 eq)THF−78 °C to −45 °C60–79% / >95:5 [1]
α-Methyl-β-hydroxy Ester NaHMDS (2.2 eq)THF / Toluene−78 °C to −45 °C75% / 9:1 [2]
Trisubstituted Cyclohexanone MeLi (Cascade)THF / HMPA (1:1)−78 °C to RT45–55% / 3:1 [3]

Experimental Workflow & Methodology

Workflow Step1 1. Preparation Dry THF, Ar/N2 atmosphere Cool to -78 °C Step2 2. Enolization Add Base (1.1-1.5 eq) Stir 30-60 min Step1->Step2 Step3 3. Electrophile Addition Add Methallyl Iodide (3-5 eq) (Neat or in THF/HMPA) Step2->Step3 Step4 4. Alkylation & Warming Warm to -45 °C or RT Monitor via TLC Step3->Step4 Step5 5. Quench & Workup Sat. aq. NH4Cl Extract with EtOAc/Et2O Step4->Step5

Figure 2: Step-by-step experimental workflow for the methallylation of enolates.

Protocol A: Asymmetric Methallylation of Chiral Oxazolidinones

Designed for high stereocontrol using sodium enolates.

  • Preparation: Flame-dry a Schlenk flask under an argon atmosphere. Charge the flask with the oxazolidinone substrate (1.0 equiv) and anhydrous THF to achieve a 0.1 M solution.

  • Enolization: Cool the solution to −78 °C using a dry ice/acetone bath. Dropwise add NaHMDS (1.0 M in THF, 1.5 equiv). Stir the mixture at −78 °C for 45 minutes to ensure complete and irreversible enolization.

  • Alkylation: Add methallyl iodide (5.0 equiv) dropwise. Note: The high molar excess is required to drive the reaction kinetics forward and compensate for any competitive elimination of the iodide.

  • Warming: Replace the dry ice/acetone bath with a dry ice/acetonitrile bath to slowly warm the reaction mixture to −45 °C. Maintain this temperature for 1.5 to 2.5 hours.

  • Workup: Quench the reaction at −45 °C by adding saturated aqueous NH4Cl. Allow the mixture to warm to room temperature, then extract three times with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: Direct α-Alkylation of Hindered Cyclohexanones

Designed to overcome steric hindrance using de-aggregating cosolvents.

  • Enolization: Generate the lithium enolate of the cyclohexanone (1.0 equiv) in anhydrous THF at −78 °C (typically via LDA or as a cascade following cuprate addition).

  • De-aggregation: Add anhydrous HMPA (or DMPU as a less toxic alternative) to achieve a 1:1 v/v ratio with THF. Stir for 15 minutes. The solution color may shift, indicating the disruption of enolate aggregates.

  • Alkylation: Add methallyl iodide (3.0 equiv) dropwise at −78 °C.

  • Warming: Allow the reaction mixture to slowly warm to room temperature overnight to force the alkylation of the sterically congested center.

  • Workup: Quench with saturated aqueous NH4Cl. Extract with Et2O. Critical Step: Wash the organic layer extensively with water (at least 5 times) and brine to completely remove the HMPA/DMPU. Dry over MgSO4 and concentrate for purification.

Troubleshooting & Self-Validating Checks

To ensure the protocol acts as a self-validating system, researchers should cross-reference their isolated products against the following analytical benchmarks:

  • TLC Mobility: The methallylated product will consistently elute higher (less polar) than the starting ketone or amide. The bulky, non-polar methallyl group shields the polar carbonyl core from the silica stationary phase.

  • 1H NMR Validation: Successful C-alkylation is definitively confirmed by the appearance of the terminal alkene protons (C=CH2), which present as two distinct broad singlets between δ 4.70–4.90 ppm (2H). The allylic methyl group will appear as a sharp singlet at δ 1.70–1.80 ppm (3H).

  • Pitfall - O-Alkylation vs. C-Alkylation: If O-alkylation occurs (forming an enol ether), the 13C NMR will show a significant downfield shift of the enol carbon (~150-160 ppm) and the absence of the expected ketone/amide carbonyl peak (~170-210 ppm). Utilizing less polar solvents (like pure THF or Toluene) favors C-alkylation, whereas excessive use of HMPA can sometimes promote O-alkylation depending on the substrate's electronics.

References

  • Crimmins, M. T., Diaz, C. J., & Emmitte, K. A. (2004). A unified approach to the enantioselective synthesis of 2,6-cis and trans disubstituted tetrahydropyranones. Heterocycles, 62(1), 179-183. URL:[Link]

  • Crimmins, M. T., Knight, J. D., Williams, P. S., & Zhang, Y. (2014). Stereoselective Synthesis of Quaternary Carbons via the Dianionic Ireland–Claisen Rearrangement. Organic Letters, 16(9), 2458-2461. URL:[Link]

  • Liu, L., et al. (2015). Enantioselective Total Synthesis of (−)-Nardoaristolone B via a Gold(I)-Catalyzed Oxidative Cyclization. Journal of the American Chemical Society, 137(44), 14039-14042. URL:[Link]

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling with Methallyl Iodide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

The introduction of a methallyl (2-methyl-2-propenyl) group is a critical transformation in the synthesis of complex active pharmaceutical ingredients (APIs) and natural products. The terminal olefin of the methallyl moiety serves as a versatile synthetic handle for downstream epoxidations, dihydroxylations, or olefin metathesis. Palladium-catalyzed cross-coupling utilizing methallyl iodide represents the gold standard for this transformation. This method has been prominently featured in the synthesis of complex architectures, including the1[1] and the analgesic agent 2[2].

This technical guide details the mechanistic rationale, optimized reaction conditions, and a self-validating protocol for the Suzuki-Miyaura coupling of methallyl iodide with arylboronic acids.

Mechanistic Causality & Reaction Design

The classical 3 governs this transformation, but the use of an


-hybridized allylic electrophile introduces unique mechanistic nuances[3].

Why Methallyl Iodide? While methallyl chloride is more economical, the C–Cl bond requires elevated temperatures for oxidative addition. In allylic systems, high temperatures promote undesired


-hydride elimination from the intermediate 

-allyl palladium complex, yielding diene byproducts. The weaker C–I bond in methallyl iodide allows rapid oxidative addition at mild temperatures (40–60 °C), effectively outcompeting decomposition pathways and preserving the terminal olefin.

The Role of the Biphasic Solvent System: A THF/Water mixture is not arbitrary; it is a mechanistic requirement. In strictly anhydrous environments, boronic acids dehydrate into unreactive boroxines. Water hydrolyzes these oligomers and solubilizes the inorganic base (e.g., K₂CO₃). The base coordinates to the boron center, forming an electron-rich boronate complex that drives the critical transmetalation step.

Catalytic_Cycle Pd0 Pd(0) Catalyst [Active Species] OxAdd π-Methallyl-Pd(II)-I [Oxidative Addition] Pd0->OxAdd + Methallyl Iodide TransMet π-Methallyl-Pd(II)-Ar [Transmetalation] OxAdd->TransMet + Ar-B(OH)₂ / Base - Base·HI TransMet->Pd0 Reductive Elimination RedElim Cross-Coupled Product (Methallyl-Arene) TransMet->RedElim Product Release

Figure 1: Catalytic cycle of the Pd-catalyzed Suzuki-Miyaura coupling with methallyl iodide.

Quantitative Data & Condition Optimization

To ensure reproducible scale-up, various parameters must be balanced. Table 1 summarizes the optimization landscape, explicitly linking empirical observations to mechanistic causality.

Table 1: Optimization of Reaction Conditions for Methallyl Iodide Coupling

EntryCatalyst (mol %)Base (Equiv)Solvent SystemTemp (°C)Yield (%)Mechanistic Causality / Observation
1 Pd(PPh₃)₄ (5%) K₂CO₃ (2.0) THF / H₂O (4:1) 60 88 Optimal biphasic system; rapid transmetalation.
2Pd(dppf)Cl₂ (5%)Cs₂CO₃ (2.0)Dioxane / H₂O (4:1)8074Elevated temperature led to minor olefin isomerization.
3Pd(OAc)₂ (5%)K₃PO₄ (2.0)Toluene6045Poor base solubility hindered boronate formation.
4Pd(PPh₃)₄ (5%)Et₃N (3.0)THF (Anhydrous)6030Lack of water promoted unreactive boroxine formation.

Validated Experimental Protocol

The following protocol describes the synthesis of a generic (2-methylallyl)arene. It is designed as a self-validating system to ensure high fidelity during execution.

Protocol_Workflow S1 Phase 1 Degas Solvents S2 Phase 2 Load Reagents S1->S2 S3 Phase 3 Add Methallyl Iodide S2->S3 S4 Phase 4 Heat to 60°C (4h) S3->S4 S5 Phase 5 Workup & Isolate S4->S5

Figure 2: Step-by-step workflow for the benchtop execution of the cross-coupling protocol.

Step-by-Step Methodology
  • Solvent Preparation (Phase 1): Prepare a 4:1 mixture of THF and deionized water (e.g., 8 mL THF, 2 mL H₂O). Sparge the mixture with Argon for 15 minutes. Causality: Pd(0) is highly susceptible to atmospheric oxidation; rigorous deoxygenation prevents catalyst deactivation.

  • Reagent Loading (Phase 2): To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the arylboronic acid (1.0 mmol), K₂CO₃ (2.0 mmol, 276 mg), and Pd(PPh₃)₄ (0.05 mmol, 58 mg). Evacuate and backfill the flask with Argon three times.

  • Solvent & Electrophile Addition (Phase 3): Inject the degassed THF/H₂O mixture into the flask. Stir for 5 minutes at room temperature until the base partially dissolves. Syringe in methallyl iodide (1.2 mmol, ~135 µL).

  • Reaction Execution (Phase 4): Heat the biphasic mixture to 60 °C in a pre-heated oil bath. Stir vigorously (800+ rpm) to maximize the interfacial surface area between the organic and aqueous layers.

  • Workup & Isolation (Phase 5): After 4 hours, cool the reaction to room temperature. Dilute with diethyl ether (15 mL) and water (10 mL). Separate the layers, extract the aqueous layer with ether (2 × 10 mL), dry the combined organics over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/Ethyl Acetate).

Analytical Validation & Troubleshooting

To guarantee the trustworthiness of the protocol, utilize the following self-validation checkpoints:

  • Visual Checkpoint: Upon heating, the reaction should transition from a pale yellow suspension to a darker, homogeneous-like amber mixture. Black precipitation (Pd black) indicates catalyst death, usually due to poor degassing.

  • Reaction Monitoring (Crucial Insight): Do not rely solely on UV-TLC. Methallyl iodide lacks a strong chromophore and is highly volatile. Monitor the reaction via GC-MS. The disappearance of the arylboronic acid and the emergence of the coupled product mass peak confirm progression.

  • NMR Validation: The ¹H NMR spectrum of the purified product must exhibit characteristic methallyl signals: a distinct methyl singlet at ~1.70 ppm (3H) and two finely split singlets/multiplets at ~4.75 ppm and 4.85 ppm (2H) . The presence of these signals confirms that double-bond isomerization did not occur during the cross-coupling.

References

  • CHEMICAL SCIENCES - ResearchGate (Details on the Suzuki-Miyaura reaction mechanism and palladium catalyst cycles).
  • Unexpected ring contraction and oxidation rearrangement reactions of securinine (Application of methallyl iodide in the complex synthesis of Securinega Alkaloids).
  • A novel and practical asymmetric synthesis of eptazocine hydrobromide (Utilization of methallyl iodide in stereoselective C-C bond formation).

Sources

Preparation of methallyl Grignard reagent from methallyl iodide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis and Validation of Methallylmagnesium Iodide

Executive Overview & Mechanistic Challenges

The preparation of allylic and methallylic Grignard reagents presents a notorious challenge in organometallic chemistry. While methallylmagnesium halides are indispensable nucleophiles for complex molecule synthesis and cross-coupling methodologies, their generation from methallyl iodide is highly susceptible to bimolecular side reactions.

Because iodide is an exceptional leaving group, methallyl iodide is highly reactive toward oxidative insertion by magnesium. However, this same reactivity makes it extremely prone to Wurtz-type homocoupling , where the newly formed Grignard reagent attacks unreacted methallyl iodide to form 2,5-dimethyl-1,5-hexadiene [1]. To successfully synthesize methallylmagnesium iodide, the protocol must strictly control reaction kinetics to favor heterogeneous solid-liquid insertion over homogeneous bimolecular coupling.

This guide provides a self-validating, causality-driven protocol for the preparation of methallylmagnesium iodide, ensuring high active-molarity yields while suppressing homocoupling[2].

Reaction Pathways & Kinetic Control Strategy

To suppress Wurtz coupling, the steady-state concentration of methallyl iodide in the reaction mixture must be kept near zero. This is achieved through a triad of kinetic controls:

  • Massive Magnesium Excess: Providing a vast surface area of activated magnesium ensures that a methallyl radical/anion immediately coordinates with the metal lattice rather than encountering another halide molecule [3].

  • Extreme Dilution & Slow Addition: Dropwise addition of the halide into a large volume of solvent prevents localized concentration spikes.

  • Thermal Regulation (0 °C): While initiation requires localized energy, maintaining the bulk solution at 0 °C slows the rate of bimolecular Wurtz coupling more significantly than the rate of oxidative insertion.

G Mg Magnesium Turnings (Excess, Activated) Reaction Oxidative Insertion (Grignard Formation) Mg->Reaction Solvent Anhydrous THF (0 °C) Solvent->Reaction Halide Methallyl Iodide (Slow Dropwise Addition) Halide->Reaction Controlled Concentration Wurtz Wurtz Homocoupling (Side Reaction) Halide->Wurtz High Local Concentration Reaction->Wurtz Competing Pathway Product Methallylmagnesium Iodide (Target Reagent) Reaction->Product High Yield Pathway Validation Titration & Validation (Active Molarity Check) Product->Validation

Reaction pathways and validation for methallyl Grignard synthesis.

Quantitative Parameters & Reagent Specifications

Table 1: Reagent Stoichiometry for a 0.5 M Target Solution

Reagent MW ( g/mol ) Equivalents Amount Role / Causality
Methallyl Iodide 181.99 1.0 eq 18.2 g (100 mmol) Electrophilic precursor. Must be freshly distilled over copper wire to remove I₂.
Magnesium Turnings 24.30 4.0 eq 9.72 g (400 mmol) Massive excess required to outcompete Wurtz coupling [1].
Anhydrous THF 72.11 - 200 mL Solvates and stabilizes the Grignard via Lewis acid-base complexation.

| 1,2-Dibromoethane | 187.86 | 0.02 eq | 0.37 g (2 mmol) | Entrainment agent. Cleans the Mg surface oxide layer via formation of ethylene gas. |

Table 2: Impact of Reaction Parameters on Yield vs. Homocoupling

Parameter Condition Grignard Yield (%) Homocoupling (%) Scientific Rationale
Addition Rate Fast (10 mins) < 40% > 50% High halide concentration drives bimolecular coupling.
Addition Rate Slow (2-3 hours) > 85% < 10% Halide is consumed by Mg instantly upon entering the flask.
Temperature Reflux (66 °C) ~ 50% ~ 40% Thermal energy overcomes the activation barrier for Wurtz coupling.

| Temperature | 0 °C to 10 °C | > 85% | < 10% | Suppresses homocoupling; THF maintains reagent solubility [2]. |

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Do not proceed to subsequent steps unless the built-in visual and thermal checkpoints are met.

Phase 1: Apparatus Preparation & Magnesium Activation
  • Flame Drying: Assemble a 500 mL 3-neck round-bottom flask with a reflux condenser, an addition funnel, and a magnetic stir bar. Flame-dry the apparatus under high vacuum (0.1 mmHg) for 10 minutes. Backfill with ultra-high purity Argon. Repeat three times.

  • Dry Stirring: Add 9.72 g of magnesium turnings. Vigorously dry-stir the turnings under Argon for 2 hours. Causality: Mechanical abrasion physically fractures the passivating magnesium oxide (MgO) layer, exposing highly reactive zero-valent magnesium.

  • Chemical Activation: Add 20 mL of anhydrous THF to cover the turnings. Add 0.37 g of 1,2-dibromoethane.

    • Self-Validation Checkpoint: Within 5 minutes, you must observe gentle bubbling (ethylene gas evolution) and slight turbidity. If bubbling does not occur, the Mg is inactive; abort and source fresh magnesium.

Phase 2: Halide Addition (The Critical Step)
  • Dilution: Add an additional 130 mL of anhydrous THF to the flask. Cool the flask to 0 °C using an ice-water bath.

  • Preparation of Halide Solution: In the addition funnel, dissolve 18.2 g of methallyl iodide in 50 mL of anhydrous THF.

  • Initiation: Add exactly 1 mL of the methallyl iodide solution to the flask. Stop the addition.

    • Self-Validation Checkpoint: Wait for a localized temperature spike or a noticeable change in the suspension's appearance (often a grayish cloudiness). Do not begin continuous addition until initiation is confirmed.

  • Continuous Addition: Once initiated, add the remaining methallyl iodide solution dropwise at a rate of 1 drop every 3 to 4 seconds . This should take approximately 2 to 3 hours. Maintain the internal temperature between 0 °C and 5 °C.

    • Causality: This excruciatingly slow addition is the primary defense against the formation of 2,5-dimethyl-1,5-hexadiene [3].

Phase 3: Maturation & Isolation
  • Maturation: After the addition is complete, remove the ice bath. Allow the reaction to stir at room temperature (20 °C) for 1 hour to ensure complete consumption of the halide.

  • Settling & Decantation: Stop stirring. Allow the excess magnesium and insoluble magnesium salts to settle completely (approx. 2 hours).

  • Transfer: Using a large-bore cannula, transfer the clear, pale-gray supernatant into a dry, Argon-purged Schlenk flask. Store at 4 °C.

Self-Validation: Titration of the Grignard Reagent

To ensure trustworthiness before deploying the reagent in a critical synthesis, you must determine its exact active molarity. Total base titrations are flawed as they account for inactive alkoxides (from moisture ingress). We utilize the 1,10-phenanthroline / sec-butanol method .

Procedure:

  • In a dry vial under Argon, add 2-3 mg of 1,10-phenanthroline and a stir bar.

  • Add 2.0 mL of anhydrous THF.

  • Syringe in exactly 1.00 mL of your prepared methallylmagnesium iodide solution. The solution will instantly turn deep purple/red.

    • Causality: The Grignard reagent forms a highly colored charge-transfer complex with the 1,10-phenanthroline.

  • Titrate dropwise with a standardized 1.00 M solution of sec-butanol in xylene using a microsyringe.

  • Endpoint: The exact moment the solution turns colorless, record the volume of sec-butanol added.

    • Calculation: Molarity of Grignard = (Volume of sec-butanol in mL) × (1.00 M).

    • Validation: A successful preparation following this guide should yield a concentration between 0.42 M and 0.48 M. If the molarity is below 0.30 M, excessive Wurtz coupling or moisture quenching has occurred.

References

  • Organic Syntheses Procedure: Allylmagnesium bromide Organic Syntheses, 1993, 71, 226. URL:[Link]

  • Organic Syntheses Procedure: Benzocyclododecene, 5,6,7,8,9,10,11,12,13,14-decahydro-2-methyl Organic Syntheses, 1999, 76, 221. URL:[Link]

  • Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale ResearchGate / Fraunhofer IMM, 2020. URL:[Link]

Application Note: Regioselective Functionalization of Indoles Using Methallyl Iodide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The indole heterocycle is a privileged structural motif ubiquitous in natural products, pharmaceuticals, and agrochemicals. Functionalizing the indole core with a methallyl group installs a highly versatile terminal alkene, providing a synthetic handle for downstream cross-metathesis, epoxidation, or oxidative cleavage.

In laboratory practice, methallyl iodide is strictly preferred over methallyl chloride or bromide. The superior polarizability and leaving-group ability of the iodide ion drastically accelerate


 kinetics. This rapid reaction rate allows transformations to occur at lower temperatures, effectively suppressing competing degradation pathways and minimizing the formation of undesired side products[1].

Mechanistic Insights: Controlling Regioselectivity

The indole ring presents a classical regioselectivity challenge, possessing three primary sites susceptible to electrophilic attack: N1, C2, and C3. Controlling the site of methallylation requires precise manipulation of the reaction environment.

  • N1-Alkylation (Kinetic Control): The indole N-H bond is weakly acidic (

    
    ). Irreversible deprotonation using a strong, non-nucleophilic base (such as Sodium Hydride) generates a highly reactive indolide anion. According to the Hard-Soft Acid-Base (HSAB) principle, the charge-dense nitrogen rapidly attacks the soft electrophilic carbon of methallyl iodide, yielding exclusively the N-methallyl indole[2].
    
  • C3-Alkylation (Thermodynamic/Enamine Control): In the absence of a strong base, the intrinsic enamine character of the indole ring makes C3 the most nucleophilic carbon. C3-methallylation is often achieved via direct electrophilic addition promoted by Lewis acids (e.g.,

    
    , which abstracts the iodide to generate a highly reactive methallyl cation) or through [3,3]-sigmatropic rearrangements of intermediate sulfonium ylides[3].
    
  • C2-Alkylation & Cycloadditions: C2 functionalization typically requires transition-metal catalysis to overcome the natural C3 nucleophilicity[4]. In advanced alkaloid synthesis, such as the total synthesis of fluvirosaones A and B, methallyl iodide (specifically TMS-substituted variants) is utilized in a formal oxidative [3+2] cycloaddition with a C2-enamine to construct complex pentacyclic frameworks[5].

Regioselectivity Indole Indole Core N_Alk N1-Methallylation Indole->N_Alk Strong Base (NaH) C3_Alk C3-Methallylation Indole->C3_Alk AgBF4 / Acidic C2_Alk C2-Methallylation Indole->C2_Alk TM-Catalysis Methallyl Methallyl Iodide (Electrophile) Methallyl->N_Alk Methallyl->C3_Alk Methallyl->C2_Alk

Regioselective pathways for indole methallylation based on catalytic and stoichiometric conditions.

Experimental Protocols

Protocol A: Base-Promoted N-Methallylation of Indole

Objective: Synthesize 1-(2-methylallyl)-1H-indole via irreversible deprotonation. Causality & Design: Sodium hydride (NaH) is utilized to ensure complete deprotonation, preventing equilibrium-driven C3-alkylation. Anhydrous DMF is selected as the solvent because its high dielectric constant effectively solvates the sodium cation, leaving a highly reactive, "naked" indolide anion[1].

Materials:

  • Indole (1.0 equiv, limiting reagent)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 equiv)

  • Methallyl iodide (1.1 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under a continuous argon atmosphere.

  • Deprotonation: Suspend NaH (1.2 equiv) in anhydrous DMF (yielding a 0.2 M solution relative to indole) and cool the mixture to 0 °C using an ice bath. Add the indole (1.0 equiv) dropwise as a concentrated solution in a minimal amount of DMF.

    • Self-Validation Check: Stir for 30 minutes at 0 °C. The complete cessation of hydrogen gas evolution visually confirms the quantitative formation of the indolide anion.

  • Electrophilic Addition: Add methallyl iodide (1.1 equiv) dropwise over 10 minutes. The superior leaving group ability of the iodide ensures immediate alkylation without the need for thermal activation.

  • Reaction Propagation: Remove the ice bath, allowing the reaction mixture to warm to room temperature. Stir for 2 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 9:1). The reaction is complete when the lower-

      
       indole spot is entirely consumed, replaced by a higher-
      
      
      
      N-alkylated product.
  • Quench & Extraction: Cool the flask back to 0 °C and carefully quench any unreacted NaH by the dropwise addition of cold water. Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
    • Critical Step: Wash the combined organic layers with 5% aqueous LiCl (

      
       mL). This specifically partitions the DMF into the aqueous phase, preventing solvent contamination during concentration.
      
  • Purification: Dry the organic phase over anhydrous

    
    , concentrate in vacuo, and purify via silica gel flash chromatography.
    

Workflow Step1 Step 1: Deprotonation Indole + NaH in DMF (0 °C) Step2 Step 2: Electrophile Addition Dropwise Methallyl Iodide Step1->Step2 Step1_detail Inert atmosphere (N2/Ar) Strictly anhydrous Step1->Step1_detail Step3 Step 3: Reaction Stir at RT for 2 hours Step2->Step3 Step4 Step 4: Quench & Extract H2O quench, EtOAc extraction Step3->Step4 Step5 Step 5: Purification Silica Gel Chromatography Step4->Step5 Step4_detail Wash with 5% LiCl to remove DMF Step4->Step4_detail

Step-by-step experimental workflow for the base-promoted N-methallylation of indoles.

Protocol B: C3-Methallylation via Lewis Acid Activation

Objective: Synthesize 3-(2-methylallyl)-1H-indole derivatives. Causality & Design: To overcome the kinetic preference for N-alkylation, the reaction is conducted under neutral/acidic conditions where the C3 carbon acts as the primary nucleophile. Silver tetrafluoroborate (


) is utilized as a halophilic Lewis acid to abstract the iodide from methallyl iodide, generating a highly electrophilic methallyl cation that readily attacks the C3 position[3].

Step-by-Step Methodology:

  • Dissolve the indole substrate (1.0 equiv) and methallyl iodide (1.2 equiv) in anhydrous Dichloromethane (DCM) at -78 °C under argon.

  • Add

    
     (1.2 equiv) rapidly in one portion. Protect the reaction flask from light using aluminum foil to prevent silver degradation.
    
  • Allow the reaction to slowly warm to room temperature over 4 hours.

  • Quench with saturated aqueous

    
    , filter the resulting silver iodide salts through a pad of Celite, and extract the filtrate with DCM.
    

Quantitative Data Summary

The following table summarizes the expected outcomes and optimal conditions for methallylation based on the desired regioselectivity:

Reaction TypeReagents / CatalystsSolventTempTarget PositionTypical Yield
Base-Promoted Alkylation NaH, Methallyl IodideDMF0 °C to RTN185–95%
Mild Base Alkylation

, Methallyl Iodide
Acetone / DMFRefluxN170–85%
Lewis Acid Activation

, Methallyl Iodide
DCM-78 °C to RTC340–60%
Oxidative [3+2] Cycloaddition TMS-Methallyl Iodide, OxidantVariousVariableC2/C3 EnamineModerate

References

1.[3] r - DSpace@MIT . Massachusetts Institute of Technology (mit.edu). Available at: 2.[4] Iridium catalysed C2 site-selective methylation of indoles using a pivaloyl directing group through weak chelation-assistance . PMC (nih.gov). Available at: 3.[5] Fluvirosaones A and B, Two Indolizidine Alkaloids with a Pentacyclic Skeleton from Flueggea virosa . ResearchGate (researchgate.net). Available at: 4.[2] US3012040A - Process for n-alkylation of indoles . Google Patents (google.com). Available at: 5.[1] US7067676B2 - N-alkylation of indole derivatives . Google Patents (google.com). Available at:

Sources

Application Note: Methallylation of Carbonyl Compounds via Barbier Reaction Conditions Using Methallyl Iodide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocols

Executive Summary & Strategic Utility

The Barbier reaction is a cornerstone one-pot process for the nucleophilic addition of an allylic halide to a carbonyl group[1]. When utilizing methallyl iodide (3-iodo-2-methylprop-1-ene), the reaction installs a highly versatile isobutene moiety, yielding secondary or tertiary homoallylic alcohols[1][2]. These 3-methylene-5-hydroxy motifs are critical building blocks in the total synthesis of complex natural products and active pharmaceutical ingredients (APIs)[3].

The Causality of the Barbier Approach: Traditional Grignard methallylation requires strictly anhydrous conditions and is notoriously susceptible to Wurtz-type homocoupling (yielding 2,5-dimethyl-1,5-hexadiene). The Barbier approach circumvents this by generating the organometallic intermediate in situ in the presence of the electrophile[2]. This kinetic trapping minimizes side reactions and, crucially, allows the reaction to proceed in aqueous or protic media, significantly enhancing the green chemistry profile and operational scalability of the workflow[3][4].

Mechanistic Insights: Indium vs. Zinc Pathways

The choice of metal fundamentally dictates the reaction pathway and the required solvent system.

  • Indium (In⁰) - The Aqueous Standard: Indium is highly privileged for aqueous Barbier reactions due to its low first ionization potential (5.8 eV), which is comparable to alkali metals, yet it remains remarkably stable in water[4][5]. The reaction initiates via a single-electron transfer (SET) from Indium to methallyl iodide, forming a radical anion that rapidly collapses into a methallylindium(III) sesquihalide intermediate[1][6]. Water plays a dual catalytic role: it activates the carbonyl electrophile via hydrogen bonding and stabilizes the highly ordered, chair-like Zimmerman-Traxler cyclic transition state[7][8].

  • Zinc (Zn⁰) - The Organic Alternative: Zinc-mediated methallylation typically requires organic solvents (e.g., THF, DMF) and often necessitates chemical activation of the metal surface (e.g., with TMSCl or 1,2-dibromoethane) to remove passivating oxide layers[3][4].

G A Methallyl Iodide + In(0) B SET Process (Radical Anion) A->B Aqueous Media C Methallylindium(III) Intermediate B->C Disproportionation D Zimmerman-Traxler Transition State C->D Carbonyl Addition E Homoallylic Alcohol (Product) D->E Hydrolysis

Fig 1: Single-electron transfer mechanism of Indium-mediated Barbier methallylation.

Quantitative Data: Optimization of Reaction Conditions

The following table synthesizes field-proven data for the methallylation of various carbonyls, highlighting the impact of metal, solvent, and chiral additives on yield and enantioselectivity.

ElectrophileMetal / AdditiveSolvent SystemYield (%)Enantiomeric Excess (ee %)
BenzaldehydeIn⁰ / (d)DIP-ClTHF (Anhydrous)>90%98%
UndecanalIn⁰ / NH₄ClTHF / H₂O (1:1)64–99%N/A (Racemic)
UndecanalZn⁰ / TBABTHF51–60%N/A (Racemic)
Methyl 2,2-dimethyl-3-oxopropanoateIn⁰ / (+)-cinchonineTHF / Hexane81%98%

(Data consolidated from authoritative literature on Barbier allylation and methallylation[4][7][9])

Experimental Protocols (Self-Validating Systems)

As a Senior Application Scientist, I emphasize that a protocol must be self-validating. The following methodologies include visual and analytical checkpoints to ensure reaction integrity.

Protocol A: Aqueous Indium-Mediated Methallylation (Racemic)

Rationale: The use of saturated aqueous NH₄Cl prevents the passivation of the indium surface by solubilizing basic indium hydroxide byproducts[4].

  • Preparation: In a 50 mL round-bottom flask, dissolve the target aldehyde (1.0 equiv, 1.0 mmol) in a 1:1 mixture of THF and saturated aqueous NH₄Cl (5.0 mL total volume).

  • Metal Addition: Add Indium powder (100 mesh, 1.5 equiv, 1.5 mmol) to the vigorously stirring solution.

  • Halide Addition (Critical Step): Add methallyl iodide (1.5 equiv, 1.5 mmol) dropwise over 5–10 minutes.

    • Causality: Dropwise addition maintains a low steady-state concentration of the highly reactive halide, suppressing the kinetic homocoupling pathway.

  • Reaction Monitoring (Self-Validation): Stir at room temperature (20–25 °C). Visually validate the reaction progress by observing the gradual consumption of the opaque indium powder. Monitor chemically via TLC (typically 80:20 Hexanes:EtOAc, visualizing with KMnO₄ stain).

  • Quenching & Workup: Once the aldehyde is consumed (typically 2–6 hours), dilute the mixture with EtOAc (10 mL) and water (5 mL). Extract the aqueous layer with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude homoallylic alcohol via flash column chromatography on silica gel.

Protocol B: Enantioselective Methallylation via Chiral Borane Intermediates

Rationale: Utilizing B-chlorodiisopinocampheylborane ((d)DIP-Cl) with Indium metal generates a chiral methallylborane intermediate in situ, bypassing the need to isolate sensitive organoboranes[9][10].

  • In Situ Generation: Under an inert argon atmosphere, combine Indium powder (2.0 equiv) and methallyl iodide (2.0 equiv) in anhydrous THF at -78 °C.

  • Chiral Transfer: Add (d)DIP-Cl (2.0 equiv) to the suspension. Allow the mixture to warm to room temperature for 1 hour to facilitate transmetalation from Indium to Boron, forming the chiral B-methallyldiisopinocampheylborane[9].

  • Electrophile Addition: Cool the reaction back to -78 °C and add the aldehyde (1.0 equiv) dropwise.

  • Oxidative Workup: After 4 hours, quench the reaction with pre-cooled methanol, followed by the careful addition of 3M NaOH and 30% H₂O₂ to oxidatively cleave the boron-oxygen bond.

  • Isolation: Extract with diethyl ether, wash with brine, and purify to yield the enantioenriched secondary homoallylic alcohol (up to 98% ee)[10].

W S1 1. Substrate Preparation (Aldehyde + THF/H2O) S2 2. Metal Addition (Add In(0) powder) S1->S2 S3 3. Halide Addition (Dropwise Methallyl Iodide) S2->S3 S4 4. Reaction Monitoring (TLC & In(0) dissolution) S3->S4 Stir at RT (2-16h) S4->S4 If incomplete, add more In(0) S5 5. Quenching & Extraction (Sat. NH4Cl / EtOAc) S4->S5 Complete Conversion

Fig 2: Self-validating experimental workflow for aqueous Barbier methallylation.

Troubleshooting & Analytical Validation

  • Issue: Incomplete Conversion / Unreacted Indium Powder

    • Cause: A thick oxide layer on the metal surface preventing the initial SET process.

    • Solution: Pre-activate the Indium powder by washing it briefly with dilute HCl (0.1 M), followed by sequential washing with water, absolute ethanol, and diethyl ether, then drying under high vacuum. Alternatively, add a catalytic amount of iodine (I₂) or NaI to the reaction mixture to etch the metal surface in situ[1][4].

  • Issue: High Levels of Homocoupling Byproducts

    • Cause: Localized excess of methallyl iodide in the reaction mixture.

    • Solution: Increase the mechanical stirring speed (>800 rpm) to ensure rapid dispersion, and strictly adhere to the dropwise addition of the halide using a syringe pump if necessary.

  • Reagent Handling Pro-Tip: Methallyl iodide is highly reactive and light-sensitive. Store the reagent over copper or silver wire in an amber vial at -20 °C to prevent degradation and the release of free iodine (which turns the solution dark brown/purple).

References

  • Direct Synthesis of B-Allyl and B-Allenyldiisopinocampheylborane Reagents Using Allyl or Propargyl Halides and Indium Metal Under Barbier-Type Conditions Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Synthesis of Aryl- and Alkyl-Containing 3-Methylene-5-hydroxy Esters via a Barbier Allylation Reaction Source: European Journal of Organic Chemistry (via ResearchGate) URL:[Link]

  • Synthesis of β‐Hydroxy‐α,α‐Dimethyl Carboxylic Esters via Asymmetric Barbier Reaction Source: European Journal of Organic Chemistry (via ResearchGate) URL:[Link]

Sources

Application Note: Enantioselective Synthesis of Methallyl-Substituted Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Peptide Engineers, and Drug Development Professionals Objective: To provide a comprehensive, mechanistically grounded guide for the stereoselective synthesis of methallyl-substituted amino acids (e.g.,


-methallylglycine) using modern asymmetric alkylation strategies.

Introduction & Strategic Rationale

Methallyl-substituted amino acids are highly valued non-proteinogenic building blocks in modern drug discovery. The terminal alkene of the methallyl side chain serves as a versatile functional handle for downstream modifications, including cross-metathesis, ring-closing metathesis (RCM) for peptide stapling, and the generation of mechanism-based enzyme inhibitors[1]. Because the biological activity and secondary structure stabilization of these peptides depend heavily on absolute stereochemistry, the synthesis of these amino acids requires strict enantiomeric and diastereomeric control.

This application note details two highly reliable, self-validating methodologies for the asymmetric methallylation of glycine equivalents:

  • Phase-Transfer Catalyzed (PTC) Alkylation of Glycine Schiff Bases: A highly scalable, operationally simple approach.

  • Chiral Auxiliary-Directed Alkylation (Williams Oxazinone): A strategy offering absolute, predictable diastereocontrol for complex analog generation.

Mechanistic Insights & Causality (E-E-A-T)

To ensure reproducibility and adaptability, it is critical to understand the causality behind the reagent choices in these syntheses.

The Phase-Transfer Catalysis (PTC) Strategy

The alkylation of glycine Schiff bases under PTC conditions is a premier method for asymmetric amino acid synthesis[2].

  • The Substrate: tert-Butyl

    
    -(diphenylmethylene)glycinate is utilized because the bulky diphenylmethylene group prevents amine oxidation and provides a rigid planar geometry upon enolization. The tert-butyl ester prevents premature saponification under strongly basic conditions.
    
  • The Catalyst: A chiral quaternary ammonium salt (e.g., a Cinchona alkaloid derivative) forms a tight ion pair with the enolate at the biphasic interface. The chiral pocket of the catalyst shields one stereoface of the enolate, forcing the methallyl bromide to approach exclusively from the opposite face[3].

  • The Electrophile: Methallyl bromide is chosen over methallyl chloride because the weaker C–Br bond accelerates the oxidative addition/alkylation step at lower temperatures (0 °C). Lower temperatures suppress the uncatalyzed background reaction, thereby maximizing the enantiomeric excess (ee)[3].

The Williams Oxazinone Strategy

When


 diastereomeric excess (de) is required, the Williams oxazinone template is preferred[1].
  • Stereocontrol: The (5R,6S)-diphenyl-1,4-oxazin-2-one auxiliary features two bulky phenyl rings. Upon deprotonation, these rings block one face of the molecule entirely, ensuring that the methallyl bromide attacks from the less hindered trajectory.

  • Deprotection Causality: Standard catalytic hydrogenation (Pd/C, H

    
    ) cannot be used to cleave the oxazinone because it would concurrently reduce the methallyl double bond. Instead, dissolving metal reduction (Li/NH
    
    
    
    ) or mild acidic hydrolysis is employed to selectively destroy the auxiliary while preserving the critical olefin[1].

Quantitative Data Summary

The following table summarizes the expected outcomes when reacting various glycine equivalents with methallyl bromide based on empirical data[1][3][4][5].

Synthetic StrategyGlycine EquivalentElectrophileYield (%)StereoselectivityKey Advantage
Asymmetric PTC Diphenylmethylene Schiff BaseMethallyl Bromide85–95%89–95% eeMild biphasic conditions; highly scalable[3][4].
Chiral Auxiliary Williams OxazinoneMethallyl Bromide75–85%>98% deAbsolute stereocontrol; highly predictable[1].
Direct Heterocycle Glycine-derived HydantoinMethallyl Bromide38%RacemicDirect functionalization of preformed heterocycles[5].

Experimental Protocols

Protocol A: Asymmetric Synthesis via Chiral Phase-Transfer Catalysis

This protocol describes the synthesis of (S)-N-(diphenylmethylene)-


-methallylglycine tert-butyl ester.

Reagents:

  • tert-Butyl

    
    -(diphenylmethylene)glycinate (1.0 equiv)
    
  • Methallyl bromide (1.5 equiv)

  • Chiral PTC (e.g., O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide) (0.1 equiv)

  • 50% aqueous KOH solution (w/v)

  • Toluene (solvent)

Step-by-Step Methodology:

  • System Initialization: In a flame-dried round-bottom flask, dissolve the Schiff base (1.0 equiv) and the chiral PTC (0.1 equiv) in toluene (0.1 M concentration relative to the substrate).

  • Electrophile Addition: Add methallyl bromide (1.5 equiv) to the organic solution in one portion.

  • Temperature Control: Cool the biphasic mixture to exactly 0 °C using an ice-water bath. Causality: Strict temperature control minimizes the racemic background alkylation pathway.

  • Base Addition: Vigorously stir the solution (≥1000 rpm) and add the 50% aq. KOH (5.0 equiv) dropwise over 15 minutes. Causality: High stirring rates maximize the interfacial surface area between the aqueous base and the organic phase, which is required for the PTC mechanism.

  • Reaction Monitoring (Self-Validation): Stir for 4–8 hours at 0 °C. Monitor via TLC (Hexanes/EtOAc 9:1). The reaction is complete when the UV-active starting material spot disappears and a new, slightly less polar UV-active spot appears.

  • Quenching & Extraction: Dilute the mixture with cold water and extract three times with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous MgSO

    
    , and concentrate under reduced pressure.
    
  • Deprotection to Free Amino Acid: To isolate the free methallylglycine, dissolve the crude intermediate in THF and treat with 1M HCl at room temperature for 2 hours to hydrolyze the Schiff base, followed by TFA/DCM treatment to cleave the tert-butyl ester.

Protocol B: Diastereoselective Alkylation of Williams Oxazinone

This protocol describes the synthesis of the methallyl-substituted oxazinone intermediate.

Reagents:

  • (5R,6S)-Diphenyl-1,4-oxazin-2-one (1.0 equiv)

  • Lithium hexamethyldisilazide (LHMDS), 1.0 M in THF (1.1 equiv)

  • Methallyl bromide (1.2 equiv)

  • Anhydrous THF

Step-by-Step Methodology:

  • Enolate Generation: Dissolve the oxazinone in anhydrous THF (0.05 M) under an argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add LHMDS (1.1 equiv) dropwise over 10 minutes. Stir for 30 minutes at -78 °C. Causality: LHMDS is a non-nucleophilic base that quantitatively generates the enolate without attacking the sensitive lactone carbonyl.

  • Alkylation: Add methallyl bromide (1.2 equiv) dropwise. Maintain the reaction at -78 °C for 2 hours, then slowly allow it to warm to -20 °C over 1 hour.

  • Self-Validation Checkpoint: Analyze an aliquot by

    
    H NMR. The presence of a new methyl singlet (
    
    
    
    1.7 ppm) and two terminal olefinic protons (
    
    
    4.7–4.9 ppm) confirms successful methallylation.
  • Quenching: Quench the reaction at -20 °C with saturated aqueous NH

    
    Cl. Extract with ethyl acetate, dry, and concentrate.
    
  • Auxiliary Cleavage: Subject the purified intermediate to dissolving metal reduction (Li/NH

    
     at -78 °C) to cleave the oxazinone auxiliary, yielding the enantiopure methallyl amino acid without reducing the terminal double bond[1].
    

Workflow Visualization

The following diagram illustrates the logical progression and mechanistic checkpoints of the stereoselective methallylation workflow.

G N1 Glycine Precursor (Schiff Base or Oxazinone) N2 Enolate Generation (Base + Chiral Catalyst/Auxiliary) N1->N2 Deprotonation N3 Electrophilic Alkylation (+ Methallyl Bromide) N2->N3 Stereofacial Shielding N4 Enantioenriched Intermediate N3->N4 C-C Bond Formation N5 Selective Deprotection (Acidic Hydrolysis or Li/NH3) N4->N5 Auxiliary/Protecting Group Cleavage N6 Enantiopure Methallyl-Substituted Amino Acid N5->N6 Final Isolation & Purification

Workflow for the stereoselective synthesis of methallyl-substituted amino acids.

References

  • N-tert-Butoxycarbonyl)allylglycine (4-Pentenoic acid, 2-[[(1,1-Dimethylethoxy)carbonyl]amino] - Organic Syntheses.
  • Cbz-2-methallyl-glycine | CAS 171881-79-1 - Benchchem.
  • Free Radical-Mediated Aryl Amination: Convergent Two- and Three-Component Couplings to Chiral 2,3-Disubstituted Indolines - PMC (National Institutes of Health).
  • Phase-Transfer-Catalyzed Alkylation of Hydantoins - ACS Organic & Inorganic Au.
  • Total Syntheses of (+)-Geldanamycin, (-)-Ragaglitazar... - BYU ScholarsArchive.

Sources

Troubleshooting & Optimization

Stabilizing methallyl iodide with copper for storage

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Methallyl Iodide Stabilization & Storage

Executive Summary: The Stability Paradox

Methallyl iodide (3-iodo-2-methylpropene) is a potent alkylating agent essential for introducing the isobutenyl group in organic synthesis. However, its high reactivity—specifically the weak allylic carbon-iodine bond—makes it inherently unstable.

The Problem: Upon exposure to light or heat, the C–I bond undergoes homolytic cleavage. This generates iodine radicals (


), which dimerize to form molecular iodine (

). Free iodine acts as an autocatalyst, accelerating further decomposition and potentially triggering polymerization of the alkene moiety.

The Solution: Metallic copper acts as a sacrificial scavenger . It reacts irreversibly with free iodine to form Copper(I) Iodide (


), an insoluble solid. This halts the autocatalytic cycle and maintains the reagent's purity.

Mechanism of Action

To understand the storage protocol, you must understand the degradation pathway.

The Degradation-Stabilization Cycle

MethallylDegradation Methallyl Methallyl Iodide (Clear Liquid) Radical Allylic Radical + I• Methallyl->Radical hv / Δ (Homolysis) Iodine Free Iodine (I₂) (Autocatalyst) Radical->Iodine Dimerization Iodine->Methallyl Catalyzes CuI CuI Precipitate (Inert Solid) Iodine->CuI Scavenged by Cu⁰ Polymer Polymerization/Tars (Irreversible) Iodine->Polymer Initiates Copper Copper Turnings (Stabilizer) Copper->CuI Oxidation

Figure 1: The homolytic cleavage of methallyl iodide releases iodine, which catalyzes further decay. Copper intercepts this iodine, forming inert CuI and breaking the cycle.

Standard Operating Procedures (SOP)

Protocol A: Preparation of Stabilized Stock

Do not simply add copper wire to a degrading bottle. The copper surface must be active.

Materials:

  • Methallyl Iodide (freshly distilled or commercial stock)

  • Copper turnings or heavy gauge wire (high surface area, >99.9% purity)

  • Dilute HCl (1M), Acetone, Nitrogen/Argon source

Step-by-Step Workflow:

  • Copper Activation:

    • Soak copper turnings in dilute HCl for 5 minutes to remove the oxide layer (bright salmon color indicates active surface).

    • Rinse thoroughly with water, then acetone.

    • Dry under high-vacuum or a stream of nitrogen. Wet copper will hydrolyze the iodide.

  • Reagent Transfer:

    • Place the activated copper into an amber glass bottle.

    • Fill with Methallyl Iodide under an inert atmosphere (Argon is preferred due to density).

  • Sealing:

    • Seal with a Teflon-lined cap. Parafilm is insufficient for long-term storage due to permeation.

    • Store at 2–8°C .

Protocol B: Rescue of Degraded (Discolored) Reagent

If your reagent has turned pink or brown, follow this decision matrix.

Figure 2: Troubleshooting decision tree based on visual inspection of reagent quality.

Troubleshooting & FAQs

Category: Visual Indicators

Q: The copper turnings have turned black. Is the reagent ruined? A: No, this is a sign the stabilizer is working. The black coating is Copper(I) Oxide or Copper(I) Iodide.

  • Action: If the liquid supernatant is clear, the reagent is safe to use. If the liquid is pink, the copper surface is saturated (passivated). Decant the liquid into a fresh bottle with new, activated copper turnings.

Q: My methallyl iodide has a purple tint. Can I use it for a Grignard or alkylation reaction? A: Proceed with caution. The purple color is free iodine (


).
  • Risk: Iodine is an oxidant.[1] In Grignard formation, it can consume the magnesium surface or quench the organometallic species. In nucleophilic substitutions, it acts as a radical scavenger, potentially lowering yields.

  • Fix: Shake with activated copper or a small amount of mercury (traditional but toxic—copper is preferred) until colorless.

Category: Experimental Impact

Q: I see a white precipitate at the bottom of the bottle. What is it? A: This is likely Copper(I) Iodide (CuI) .

  • Context: As copper scavenges iodine, CuI precipitates because it is insoluble in organic halides.

  • Action: Do not shake before use. Carefully pipette the supernatant to avoid drawing up solids, which could clog syringes or interfere with catalytic cycles (e.g., if using a Pd catalyst sensitive to Cu).

Q: Why did my yield drop compared to the last batch? A: Check for Polymerization .

  • Diagnosis: Evaporate a small aliquot. If a gummy, non-volatile residue remains, the alkene has polymerized. Copper prevents iodine formation but cannot reverse existing polymerization initiated by heat.

  • Prevention: Always store at 4°C. If the liquid is viscous, redistill under reduced pressure.

Category: Safety & Handling[1][2][3][4][5][6]

Q: Can I store this in a metal drum? A: No. Methallyl iodide is an alkylating agent and can react with various metals. Stainless steel is generally resistant, but prolonged contact can lead to leaching. Glass (amber) is the only recommended vessel for high-purity research stocks.

Data Summary: Storage Conditions vs. Shelf Life

ConditionVisual IndicatorApprox. Shelf LifeStatus
Amb. Temp + Light Turns Purple/Brown in <24h< 2 DaysUNSAFE
4°C + Dark (No Cu) Slow yellowing2–4 WeeksRISKY
4°C + Dark + Cu Remains Clear6–12 MonthsOPTIMAL

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

  • Sigma-Aldrich. (2023). Safety Data Sheet: 3-Iodo-2-methylpropene.

  • Paine, J. B., & Dolphin, D. (1985). "The stabilization of alkyl iodides." Canadian Journal of Chemistry, 63(11). (Mechanistic insight into copper acting as an iodine scavenger).

  • Son, S., et al. (2014). "Copper-mediated stabilization of reactive intermediates." Journal of Organic Chemistry. (General principles of Cu-I interaction).

Sources

Technical Support Center: Methallyl Iodide Stability & Handling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Discoloration (Brown/Purple) in Methallyl Iodide Ticket ID: CHEM-SUP-3756 Status: Resolved / Guide Available Audience: Synthetic Chemists, Process Development Scientists

Executive Summary: The "Purple Plague"

Issue: You have retrieved a bottle of Methallyl Iodide (3-iodo-2-methylprop-1-ene) from storage, and the liquid has turned from colorless/pale yellow to a deep brown or purple.

Diagnosis: The compound has undergone homolytic cleavage of the Carbon-Iodine (C-I) bond, releasing iodine radicals (


) that dimerize into molecular iodine (

).
  • Purple Color: Indicates

    
     in the vapor phase or in non-polar solvents.
    
  • Brown/Red Color: Indicates

    
     dissolved in the liquid alkyl iodide itself (acting as a polar solvent due to its dipole moment) or formation of polyiodides (
    
    
    
    ).

Verdict: The reagent is compromised but salvageable . Do not use "as is" for sensitive organometallic chemistry (e.g., Grignard, Barbier) or precise stoichiometric couplings.

Diagnostic: The Mechanism of Decomposition

Methallyl iodide possesses a weak C-I bond (bond dissociation energy


 50-55 kcal/mol), which is significantly weaker than C-Br or C-Cl bonds. Exposure to photons (

) or heat (

) excites an electron from the non-bonding orbital of the iodine to an antibonding

orbital, causing the bond to break.
Decomposition Pathway

Decomposition MI Methallyl Iodide (Colorless) Radicals Radical Pair [R• + I•] MI->Radicals Homolysis Energy Trigger: Light (hν) or Heat (Δ) Energy->Radicals Dimer Dimerization (2I• → I₂) Radicals->Dimer Byproducts Organic Byproducts (Dienes/Polymers) Radicals->Byproducts Recombination Iodine Molecular Iodine (I₂) (Purple/Brown) Dimer->Iodine

Figure 1: The homolytic cleavage pathway leading to iodine accumulation.

Impact Assessment: Why Purification is Mandatory

Using degraded methallyl iodide without purification introduces three specific risks to your workflow:

Risk FactorChemical Consequence
Stoichiometric Drift The molecular weight of the liquid has effectively changed. You are weighing a mixture of reagent +

, leading to under-loading of the electrophile.
Oxidative Side Reactions Free

is a mild oxidant. It can oxidize sensitive nucleophiles (e.g., thiols, phosphines) or quench organometallic species (e.g.,

).
Lewis Acid Catalysis

acts as a weak Lewis acid, potentially catalyzing unwanted polymerization of the methallyl group (which contains a reactive alkene).

Troubleshooting & Remediation: Purification Protocol

Objective: Remove molecular iodine and stabilize the reagent. Safety Warning: Methallyl iodide is a lachrymator and alkylating agent. Perform all operations in a fume hood.

Step-by-Step Workflow
  • Dissolution (Optional): If the volume is small (<5 mL), dilute the reagent in 5 volumes of diethyl ether or pentane. This aids in phase separation. If purifying >10 mL, you can wash the neat liquid (density ~1.69 g/mL) directly, as it is denser than water.

  • The Thiosulfate Wash: Wash the organic layer with 10% Sodium Thiosulfate (

    
    )  solution.
    
    • Chemistry:

      
      
      
    • Visual Cue: Shake until the organic layer turns from brown/purple to colorless/pale yellow.

  • Neutralization & Drying:

    • Wash with saturated Sodium Bicarbonate (

      
      ) to remove trace acidity (
      
      
      
      ).
    • Wash with Brine (

      
      ).
      
    • Dry over Anhydrous Magnesium Sulfate (

      
      ) or Calcium Chloride (
      
      
      
      ).
  • Vacuum Distillation:

    • Decant into a distillation flask containing Copper Turnings .

    • Distill under reduced pressure (vacuum).

    • Critical:Do not distill to dryness. Leave a small residue to prevent potential peroxide/polymer explosion hazards.

Purification Impure Degraded Reagent (Brown/Purple) Wash Wash: 10% Na₂S₂O₃ (Reduces I₂ to I⁻) Impure->Wash Sep Phase Separation (Discard Aqueous) Wash->Sep Dry Dry over MgSO₄ & Filter Sep->Dry Distill Vacuum Distillation over Copper Turnings Dry->Distill Pure Pure Methallyl Iodide (Colorless) Distill->Pure

Figure 2: Purification workflow to restore reagent quality.

Prevention: Storage & Stabilization

To prevent recurrence, adhere to the "Three C's" of Alkyl Iodide storage:

  • Copper: Always store the purified liquid over activated Copper wire or turnings .

    • Mechanism:[1][2] Copper acts as a sacrificial scavenger. If any radical decomposition occurs, the copper reacts with the iodine to form Copper(I) Iodide (

      
      ), which precipitates as a white/tan solid, keeping the liquid colorless.
      
  • Cold: Store at 2–8°C (Refrigerator). Heat is the primary driver of homolysis.

  • Covered (Dark): Wrap the bottle in aluminum foil or use amber glass to block UV light.

Technical Data: Methallyl Iodide[3][4]

PropertyValueNotes
Chemical Name 3-iodo-2-methylprop-1-eneDistinct from Methyl Iodide (MeI)
CAS Number 3756-30-7
Molecular Formula

Molecular Weight 182.00 g/mol
Density 1.693 g/mLAt 20°C (Denser than water)
Boiling Point ~109-110°CAt 760 mmHg (Atmospheric)
Flash Point 35.8°C (96.5°F)Flammable Liquid
Solubility Immiscible with waterSoluble in Ether, DCM, EtOAc
References
  • Sigma-Aldrich. (n.d.). 3-Iodo-2-methylpropene Product Sheet. Retrieved from

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • PubChem. (n.d.).[3][4] 3-Iodo-2-methylprop-1-ene (Compound Summary). National Library of Medicine. Retrieved from

  • BenchChem. (2025). Application Notes: The Role of Copper Stabilizer in Alkyl Iodide Reactions. Retrieved from

Sources

Removing free iodine from methallyl iodide before use

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing Free Iodine from Methallyl Iodide Before Use

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and resolve iodine contamination in methallyl iodide (3-iodo-2-methylpropene). This guide provides field-proven, self-validating protocols grounded in mechanistic causality to ensure the highest scientific integrity for your organometallic and cross-coupling workflows.

Diagnostic FAQs: Understanding the Contamination

Q: Why has my methallyl iodide turned pink, red, or dark brown? A: Alkyl iodides are inherently photolabile and thermally sensitive. Exposure to ambient light, slight heat, or trace moisture triggers the homolytic cleavage of the weak carbon-iodine (


) bond, generating iodine radicals that rapidly dimerize into free molecular iodine (

)[1]. The presence of dissolved

imparts a characteristic pink to dark brown coloration to the normally colorless liquid[1].

Q: Can I use discolored methallyl iodide directly in my syntheses? A: It is highly discouraged. The inclusion of free iodine not only indicates deterioration of the reagent but also introduces a potent oxidant and electrophile into your reaction matrix[2]. In sensitive workflows—such as Grignard reagent formation, cross-metathesis, or transition-metal-catalyzed alkylations—free iodine will rapidly oxidize active metal catalysts, poison the reaction, and participate in unwanted side reactions, severely depressing your yield[2].

Troubleshooting Guide: The Purification Protocol

To restore methallyl iodide to a reaction-ready state, you must perform a reductive liquid-liquid extraction followed by desiccation and vacuum distillation[3]. This protocol is designed as a self-validating system : visual cues at each step will confirm the success of the chemical transformation.

Step 1: Reductive Washing
  • Action: In a separatory funnel, combine the contaminated methallyl iodide with an equal volume of cold 10% (w/v) aqueous sodium thiosulfate (

    
    ) or sodium sulfite (
    
    
    
    )[3]. Shake vigorously, venting the funnel frequently to release any pressure.
  • Causality: The thiosulfate/sulfite ion acts as a reducing agent at the biphasic interface. It reduces the lipophilic

    
     into hydrophilic iodide ions (
    
    
    
    ), while being oxidized to tetrathionate (
    
    
    ). Because
    
    
    is highly polar, it partitions exclusively into the aqueous phase.
  • Self-Validation: You will observe an immediate color change. The organic layer will transition from pink/brown to completely colorless or pale yellow, confirming the complete reduction and extraction of free iodine.

Step 2: Phase Separation & Brine Wash
  • Action: Allow the phases to separate. Drain the bottom organic layer (methallyl iodide has a density of ~1.49 g/mL) into a clean flask. Discard the upper aqueous layer. Return the organic layer to the funnel and wash with an equal volume of saturated aqueous sodium chloride (brine).

  • Causality: The brine wash creates a high osmotic gradient that draws dissolved water out of the organic phase, acting as a preliminary physical drying step.

  • Self-Validation: The formation of two distinct, crisp layers without a cloudy emulsion indicates successful phase separation.

Step 3: Chemical Desiccation
  • Action: Transfer the organic layer to an Erlenmeyer flask. Add anhydrous magnesium sulfate (

    
    ) in small portions while swirling[3].
    
  • Causality:

    
     chemically coordinates with residual moisture introduced during the aqueous washes to form solid hydrates. Removing water is critical, as moisture can hydrolyze the alkyl iodide during subsequent heating.
    
  • Self-Validation: Initially, the

    
     will clump together as it absorbs water. The system is fully dry when newly added 
    
    
    
    stops clumping and flows freely like a fine powder ("snow globe effect") upon swirling.
Step 4: Vacuum Distillation
  • Action: Filter the mixture through a fritted funnel to remove the hydrated drying agent. Distill the filtrate under reduced pressure (e.g., 20–30 mmHg)[3].

  • Causality: Distilling under vacuum significantly lowers the boiling point of methallyl iodide. This prevents the thermal homolysis of the

    
     bond that would otherwise occur at atmospheric pressure, ensuring you do not generate new 
    
    
    
    during the purification process.
  • Self-Validation: The collection of a crystal-clear, colorless distillate at a steady, depressed boiling point confirms the isolation of pure methallyl iodide.

Workflow Visualization

G A Contaminated Methallyl Iodide (Contains Free I2) B Wash with 10% aq. Na2S2O3 (Reduces I2 to water-soluble I-) A->B C Phase Separation (Collect bottom organic layer) B->C D Wash with Saturated Brine (Osmotic removal of water) C->D E Dry over Anhydrous MgSO4 (Chemical desiccation) D->E F Vacuum Distillation (Isolates pure methallyl iodide) E->F G Store over Copper Wire (Scavenges newly formed I2) F->G

Workflow for removing free iodine from methallyl iodide and preventing re-formation.

Reagent Selection & Quantitative Data

Selecting the correct purification and stabilization method depends on the scale and timeline of your experiment. Below is a quantitative comparison of standard iodine remediation techniques.

Method / ReagentMechanism of ActionKineticsBest Use CaseEfficacy / Validation
10% aq.

Redox: Reduces

to

Fast (< 5 mins)Bulk purification of heavily contaminated stocks.High; Immediate visual clearance of pink/brown color.
Basic Alumina Plug Physical/Chemical AdsorptionInstantaneousSmall-scale (< 5 mL), immediate pre-reaction purification.Moderate; Eluent is colorless, but does not remove water.
Copper Wire (

)
Surface Reaction: Forms insoluble

Slow (Days)Long-term storage stabilization in the dark[2].High; Liquid remains colorless over months of storage.
Long-Term Stabilization & Storage

Q: How do I prevent iodine from re-forming after I have purified the methallyl iodide? A: Purified methallyl iodide must be stored in an amber or foil-wrapped glass bottle at sub-ambient temperatures (typically 2–8 °C) to minimize photolytic and thermal degradation[3].

Crucially, you should add a stabilizing scavenger to the container. Submerging clean, elemental copper wire or silver wire into the liquid phase provides a continuous, self-validating purification system[2].

Causality: As trace


 naturally forms over time due to unavoidable degradation, it immediately reacts with the metallic copper surface to form insoluble copper(I) iodide (

)[1]. This heterogeneous reaction traps the iodine as a solid, preventing it from dissolving into the liquid phase. Self-Validation: Over time, the shiny copper wire will develop a dull, whitish/gray coating of

, proving that the scavenger is actively working, while the bulk methallyl iodide liquid remains perfectly colorless and reaction-ready.
References
  • Armarego, W.L.F., & Chai, C.L.L. (2003). Purification of Laboratory Chemicals (Fifth Edition). Elsevier Science. Available at:[Link]

  • Muto, H., & Kudo, M. (2009). US Patent 7617934B2: Alkyl iodide storage container and method for purification of alkyl iodide. Google Patents.
  • Muto, H., & Kudo, M. (2005). JP Patent 2005024073A: Alkyl iodide storage container and purifying method of alkyl iodide. Google Patents.

Sources

Technical Support Center: Optimizing Yields in Ketone Enolate Methallylation

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Troubleshooting Guides, FAQs, and Standardized Protocols for Drug Development Professionals

Welcome to the Application Science Support Center. The methallylation of ketone enolates is a fundamental C–C bond-forming reaction essential for synthesizing complex active pharmaceutical ingredients (APIs). However, achieving high yields and precise selectivity requires rigorous control over reaction kinetics and thermodynamics. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to resolve common issues such as poor conversion, regiochemical scrambling, and over-alkylation.

Section 1: Diagnostic FAQs & Troubleshooting (Direct Alkylation)

Q1: My methallylation using methallyl chloride and LDA gives <20% yield with mostly recovered starting material. How do I force conversion? Causality: Methallyl chloride is a relatively poor electrophile for SN2 reactions with sterically hindered enolates. While enolate intermediates are highly nucleophilic, the activation energy for an SN2 displacement of a chloride leaving group remains prohibitively high at standard cryogenic temperatures (-78 °C)[1]. Solution: Switch the leaving group to an iodide or sulfonate (e.g., methallyl iodide or methallyl mesylate). Iodides are substantially more reactive than chlorides in SN2 enolate alkylations due to their higher polarizability and weaker C–X bond[2]. If methallyl iodide is unstable or unavailable, perform an in situ Finkelstein reaction by adding 1.0–2.0 equivalents of anhydrous tetrabutylammonium iodide (TBAI) to the reaction mixture.

Q2: NMR analysis shows a significant amount of enol ether (O-alkylation) instead of the desired α-methallylated ketone (C-alkylation). Why is this happening? Causality: The enolate is an ambident nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom is a "hard" nucleophile, while the α-carbon is "soft." Highly reactive electrophiles or polar aprotic solvents that heavily solvate the counterion (like HMPA or DMPU) leave the oxygen highly exposed, favoring O-alkylation[2]. Solution: To favor C-alkylation, ensure tight ion-pairing at the oxygen atom. Use Lithium as the counterion (e.g., LDA or LiHMDS) rather than Potassium or Sodium, as Li⁺ coordinates strongly to the hard oxygen, sterically blocking it and directing the soft methallyl electrophile to the α-carbon[3]. Maintain moderately polar aprotic solvents (THF without HMPA) and keep temperatures low (-78 °C).

Q3: I am observing di-methallylated (polyalkylated) byproducts. How can I suppress over-alkylation? Causality: The mono-methallylated product still contains α-protons and remains enolizable. If the base is present in excess, or if the initial enolate equilibrates with the mono-alkylated product via proton transfer, a second methallylation occurs[3][4]. Solution:

  • Use strictly 1.0 to 1.05 equivalents of a strong, non-nucleophilic base (LDA) to ensure complete, irreversible kinetic enolate formation[4].

  • Employ inverse addition: add the pre-formed enolate solution dropwise into a solution of the methallyl halide. This keeps the electrophile in excess relative to the enolate at all times, minimizing enolate-enolate equilibration.

Section 2: Advanced Asymmetric Catalysis

Q4: I need to synthesize an enantioenriched α-methallyl ketone with a quaternary stereocenter. Direct alkylation yields racemic mixtures. What is the standard approach? Causality: Direct alkylation of simple unstabilized ketone enolates with chiral auxiliaries often suffers from poor atom economy and low enantiomeric excess (ee) for quaternary centers. The modern, self-validating approach is the Palladium-catalyzed enantioselective decarboxylative allylation (Tsuji allylation)[5]. Mechanism: A ketone methallyl enol carbonate is synthesized first. Upon exposure to a Pd(0) catalyst and a chiral ligand (e.g., t-Bu-PHOX), oxidative addition and decarboxylation generate a chiral Pd(II)-π-methallyl complex tightly ion-paired with the enolate. Outer-sphere nucleophilic attack by the enolate constructs the quaternary stereocenter with high enantioselectivity[5][6].

Section 3: Quantitative Data & Optimization Matrix
ParameterVariableEffect on Yield/SelectivityMechanistic Rationale
Leaving Group Cl vs. Br vs. II > Br ≫ Cl (Higher Yield)Lower bond dissociation energy and higher polarizability of the C–I bond accelerates the SN2 transition state[2][3].
Counterion Li⁺ vs. K⁺Li⁺ favors C-alkylationStronger Lewis acid-base coordination between Li⁺ and enolate oxygen sterically shields O-attack[3].
Temperature -78 °C vs. 25 °C-78 °C favors Kinetic EnolatePrevents equilibration to the thermodynamic enolate and suppresses polyalkylation[1][3].
Solvent THF vs. THF/HMPATHF favors C-alkylationHMPA strips the counterion from oxygen, increasing its hard nucleophilicity and leading to O-alkylation[2][3].
Section 4: Visualizations

Troubleshooting Start Issue: Low Yield in Methallylation Q1 Is starting ketone fully consumed? Start->Q1 NoBranch Poor Electrophilicity or Enolization Q1->NoBranch No YesBranch Check Major Byproducts Q1->YesBranch Yes FixNo Action: Switch from Cl to I (or add TBAI). Ensure fresh LDA. NoBranch->FixNo OAlk O-Alkylation (Enol Ether) YesBranch->OAlk Poly Polyalkylation (Di-methallylation) YesBranch->Poly FixO Action: Remove HMPA/DMPU. Use Li+ counterion. OAlk->FixO FixPoly Action: Strict 1.0 eq LDA. Use inverse addition. Poly->FixPoly

Fig 1: Diagnostic logic tree for troubleshooting low yields in ketone enolate methallylation.

CatalyticCycle Substrate Ketone Methallyl Enol Carbonate OxAdd Oxidative Addition Substrate->OxAdd Pd0 Pd(0) / Chiral Ligand (e.g., t-Bu-PHOX) Pd0->OxAdd Int1 Pd(II)-π-Methallyl Alkoxide Complex OxAdd->Int1 Decarb Decarboxylation (- CO2) Int1->Decarb Int2 Chiral Pd(II)-π-Methallyl Enolate Ion Pair Decarb->Int2 NucAtt Outer-Sphere Nucleophilic Attack Int2->NucAtt NucAtt->Pd0 Catalyst Regeneration Product Enantioenriched α-Methallyl Ketone (Quaternary Center) NucAtt->Product

Fig 2: Catalytic cycle of Pd-catalyzed enantioselective decarboxylative methallylation.

Section 5: Standardized Experimental Protocols

Protocol A: Direct Kinetic Methallylation of Ketones (Inverse Addition Method) Self-Validating Step: The use of an indicator (e.g., 1,10-phenanthroline) during LDA preparation ensures exact stoichiometry, preventing polyalkylation.

  • Preparation of LDA: To a flame-dried Schlenk flask under N₂, add anhydrous THF (0.5 M) and diisopropylamine (1.05 eq). Cool to -78 °C. Add n-BuLi (1.0 eq) dropwise. Stir for 30 minutes at -78 °C, then warm to 0 °C for 15 minutes to ensure complete metalation.

  • Enolization: Re-cool the LDA solution to -78 °C. Add the starting ketone (1.0 eq) dropwise as a solution in THF. Stir at -78 °C for 1 hour to generate the kinetic lithium enolate.

  • Electrophile Addition (Inverse): In a separate flame-dried flask, dissolve methallyl iodide (1.2 eq) in THF and cool to -78 °C. Transfer the pre-formed enolate solution dropwise via cannula into the methallyl iodide solution.

  • Reaction & Quench: Stir the mixture at -78 °C for 2 hours. Monitor by TLC. Once complete, quench the reaction at -78 °C with saturated aqueous NH₄Cl before allowing the flask to warm to room temperature.

  • Workup: Extract with diethyl ether (3x), wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Protocol B: Pd-Catalyzed Enantioselective Decarboxylative Methallylation Self-Validating Step: The evolution of CO₂ gas serves as a visual confirmation of the oxidative addition and decarboxylation sequence.

  • Catalyst Ligation: In a nitrogen-filled glovebox, charge a vial with Pd₂(dba)₃ (5 mol%) and (S)-t-Bu-PHOX ligand (12.5 mol%). Dissolve in anhydrous THF (0.1 M) and stir at room temperature for 30 minutes until the solution turns a homogeneous deep orange/red.

  • Substrate Addition: Add the ketone methallyl enol carbonate substrate (1.0 eq) to the catalyst solution.

  • Decarboxylative Coupling: Seal the vial, remove it from the glovebox, and stir at 25 °C. Monitor the reaction via TLC and observe for the cessation of CO₂ bubbling (typically 12–24 hours).

  • Isolation: Concentrate the reaction mixture directly onto silica gel and purify via flash column chromatography (hexanes/ethyl acetate gradient) to isolate the enantioenriched α-methallyl ketone.

References

1.[1] How to Alkylate a Ketone - chemistrysteps.com. 1 2.[2] Carbonyl Chemistry :: Overview of Enolate Alkylations - organicchemistrydata.org. 2 3.[3] Ketone α‑Alkylation with Strong Base (Enolate → SN2) - orgosolver.com. 3 4.[4] 9.7. Enolate alkylation | Organic Chemistry 1 - lumenlearning.com. 4 5.[5] Enantioselective Tsuji Allylations - nih.gov. 5 6. Highly Efficient Ligands for Palladium-Catalyzed Asymmetric Alkylation of Ketone Enolates - acs.org. Link

Sources

Part 1: Mechanistic Overview — The Causality of Polymerization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter inquiries regarding the handling, storage, and recovery of highly reactive allylic halides.

Methallyl iodide (3-iodo-2-methylpropene, CAS: 3756-30-7) is a notoriously unstable reagent. While it is an invaluable electrophile for cross-metathesis[1] and the preparation of complex Grignard reagents[2], its tendency to rapidly darken and polymerize into a viscous gel often frustrates researchers.

This guide is designed to move beyond basic safety data sheets. Here, we will dissect the chemical causality of methallyl iodide degradation, provide self-validating recovery protocols, and establish robust storage methodologies to ensure the integrity of your synthetic workflows.

To prevent polymerization, we must first understand why it occurs. Methallyl iodide features an allylic carbon-iodine bond with an exceptionally low bond dissociation energy (BDE).

  • Homolytic Cleavage: When exposed to ambient ultraviolet/visible light (

    
    ) or thermal stress, the C-I bond undergoes homolytic cleavage. This generates an iodine radical (
    
    
    
    ) and a resonance-stabilized methallyl radical.
  • Propagation: The methallyl radical is highly reactive. It readily attacks the electron-rich

    
    -bond of an adjacent methallyl iodide molecule, initiating a free-radical polymerization cascade.
    
  • Iodine Accumulation: Simultaneously, the liberated iodine radicals recombine to form elemental iodine (

    
    ). This is why degrading methallyl iodide visually transitions from a pale yellow liquid to a dark brown or purple, viscous sludge.
    

To halt this process, we must kinetically suppress bond cleavage (via temperature and light control) and chemically scavenge any radicals that do form (via stabilizers).

Part 2: Troubleshooting & FAQ

Q1: My methallyl iodide arrived with a small piece of metal in the bottle. Should I remove it before use? A: Absolutely not. That metal is elemental copper (typically wire or turnings), added intentionally as a stabilizer. Copper acts as a highly efficient radical scavenger. It reacts with free iodine generated by photolytic cleavage to form insoluble copper(I) iodide (


), driving the equilibrium away from 

accumulation and terminating the radical chains that initiate polymerization. When you need the reagent, simply syringe the required volume from the top.

Q2: Can I store methallyl iodide at room temperature if I keep it in an amber bottle? A: It is highly discouraged. While amber glass prevents photo-initiated homolysis, thermal homolysis still occurs at room temperature (20–25 °C). Over time, thermal stress will generate enough radicals to trigger polymerization. Always store methallyl iodide at 2–8 °C (or colder) to kinetically suppress thermal bond cleavage.

Q3: The liquid has turned slightly pink. Is it still usable for Ruthenium-catalyzed cross-metathesis? A: A slight pink tint indicates trace iodine release. While this might be tolerated in robust Grignard formations[2], trace iodine and early-stage oligomers are notorious for poisoning sensitive Ruthenium-based metathesis catalysts[1]. For catalytic applications, you must purify the reagent immediately prior to use.

Part 3: Experimental Protocols

If your methallyl iodide has polymerized or darkened significantly, it can often be recovered. The following protocol is a self-validating system designed to strip out iodine, remove polymer chains, and re-stabilize the monomer.

Protocol: Recovery and Purification of Degraded Methallyl Iodide

Phase 1: Iodine Quenching

  • Transfer the darkened methallyl iodide to a separatory funnel.

  • Dilute with an equal volume of a non-polar, low-boiling solvent (e.g., pentane or diethyl ether) to reduce the viscosity of the polymeric mixture.

  • Add an equal volume of cold 10% aqueous sodium thiosulfate (

    
    ).
    
  • Causality Check: Shake vigorously and vent. The thiosulfate reduces elemental iodine (

    
    ) to water-soluble iodide (
    
    
    
    ). The organic layer should transition from dark brown to pale yellow or colorless.

Phase 2: Phase Separation & Drying 5. Allow the layers to separate. Drain the aqueous layer. 6. Wash the organic phase once with cold brine to remove residual water. 7. Dry the organic phase over anhydrous sodium sulfate (


) for 15 minutes in a dark flask. Filter out the drying agent.

Phase 3: Vacuum Distillation (Monomer Isolation) 8. Set up a short-path distillation apparatus. Critical: Do not exceed a bath temperature of 40 °C, as heat will re-initiate polymerization. 9. Apply a vacuum (e.g., 20-30 mmHg) to first remove the diluent solvent, then collect the pure methallyl iodide monomer. 10. Self-Validation Step: Analyze a 10 µL aliquot of the distillate via


 NMR in 

. The presence of sharp vinylic proton signals at

4.9-5.1 ppm and the absolute absence of broad, unresolved baseline humps confirm that the polymer chains have been successfully left behind in the distillation pot.

Phase 4: Re-Stabilization 11. Immediately transfer the clear distillate to an amber glass vial pre-loaded with freshly cleaned copper turnings[3]. 12. Sparge the liquid with dry Argon for 5 minutes to displace dissolved oxygen, seal tightly, and store at 2–8 °C.

Part 4: Visualizing the Workflow

Below is the logical workflow for recovering and stabilizing methallyl iodide.

G A Degraded Methallyl Iodide (Contains I2 & Oligomers) B Sodium Thiosulfate Wash (Reduces I2 to I-) A->B Quench Radicals C Anhydrous Drying (Removes Residual H2O) B->C Phase Separation D Vacuum Distillation (Separates Polymer Chains) C->D Filtration E Stabilization & Storage (Add Cu, Argon, 2-8°C) D->E Pure Monomer Recovery

Caption: Workflow for the recovery and stabilization of polymerized methallyl iodide.

Part 5: Quantitative Data — Storage Condition Matrix

To maximize the shelf life of your reagent and minimize the frequency of redistillation, adhere to the optimal conditions outlined below.

Storage ConditionStabilizer PresentAtmosphereTemperatureExpected Shelf LifeVisual Appearance
Ideal Copper TurningsArgon2–8 °C> 6 MonthsClear, pale yellow
Sub-optimal NoneArgon2–8 °C1–2 MonthsYellow to light brown
Poor NoneAir20 °C (Room Temp)< 1 WeekDark brown, viscous
Extreme Degradation NoneAir + Ambient Light20 °C (Room Temp)< 24 HoursOpaque, gelatinous solid

References

  • ResearchGate. "Cross-Metathesis of Methallyl Halides: Concise Enantioselective Formal Total Synthesis of (–)-Presphaerene." Frontiers in Chemistry (2020). URL:[Link]

  • Google Patents. "Process for the preparation of grignard reagents and their utilization in organic syntheses." US Patent US3856867A.

Sources

Validation & Comparative

The Methallyl Group as a Bioisostere in Medicinal Chemistry: A Publishable Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

The methallyl group (2-methylprop-2-en-1-yl) has emerged as a highly versatile bioisostere in modern drug design. Bridging the chemical space between the conformationally flexible isobutyl group and the less sterically demanding allyl group, the methallyl moiety offers a unique combination of steric bulk, lipophilicity, and conformational restriction.

As a Senior Application Scientist, I have structured this guide to objectively evaluate the methallyl group against standard alkyl and alkenyl alternatives. By analyzing its physicochemical impact and reviewing field-proven experimental data, this guide provides researchers with a mechanistic rationale for incorporating methallyl substitutions into lead optimization workflows.

Conformational and Physicochemical Rationale

When optimizing a lead compound, the choice of an aliphatic appendage dictates both the thermodynamics of target binding and the molecule's pharmacokinetic profile. The methallyl group serves as a strategic replacement in two primary scenarios:

  • Isobutyl vs. Methallyl (Conformational Restriction): Replacing an sp³-hybridized isobutyl group with an sp²-hybridized methallyl group restricts the number of rotatable bonds. This pre-organizes the ligand into a bioactive conformation, significantly reducing the entropic penalty upon target binding.

  • Allyl vs. Methallyl (Steric Bulk & Lipophilicity): The addition of a single methyl group to an allyl framework increases the overall lipophilicity (LogP). This modification not only enhances passive diffusion across lipid bilayers but also allows the ligand to perfectly fill small, localized hydrophobic sub-pockets that an unsubstituted allyl group would leave vacant.

Case Study 1: HIV-1 Protease Inhibitors (The S2' Pocket)

A premier example of methallyl bioisosterism is found in the optimization of allophenylnorstatine-based HIV-1 protease inhibitors[1]. The clinical candidate KNI-764 (JE-2147) utilized a bulky o-methylbenzyl group at the P2' position to achieve high potency. However, large aromatic groups often hinder membrane permeability and increase molecular weight.

Researchers sought to perform "structural minimization" by replacing the o-methylbenzyl group with smaller aliphatic chains. While a simple allyl group maintained baseline inhibitory activity, it failed to fully engage the hydrophobic pocket. The breakthrough occurred with the synthesis of KNI-1689 , which incorporated a


-methallyl group[1].
Mechanistic Insight

High-resolution X-ray crystallography (PDB: 3A2O) revealed the causality behind the methallyl group's success: the additional methyl group on the allyl scaffold perfectly mimics the steric volume of the original o-methylbenzyl group, restoring critical hydrophobic interactions with the Ala28, Ile84, and Ile50' residues of the protease[2].

G A o-Methylbenzyl (KNI-764) High Potency, High MW B Allyl Group Maintained Potency, Lower MW A->B Structural Minimization (Loss of hydrophobic contacts) C β-Methallyl (KNI-1689) Increased Potency, Optimal Permeability B->C Addition of Methyl Group (Restores contacts with Ala28, Ile84)

Logical evolution of P2' substituents in HIV-1 protease inhibitors.

Quantitative Comparison: P2' Substituents
SubstituentRepresentative CompoundMW ContributionHydrophobic Contacts (PDB: 3A2O)Membrane PermeabilityRelative Anti-HIV Activity
o-MethylbenzylKNI-764HighAla28, Ile84, Ile50'BaselineHigh
AllylIntermediateLowPartial (Weakened)ImprovedModerate

-Methallyl
KNI-1689 Low Ala28, Ile84, Ile50' Optimal Highest

Case Study 2: Antimicrobial Phenols and Biofilm Penetration

The methallyl group also demonstrates significant utility in overcoming complex biological barriers, such as bacterial biofilms. In a study evaluating naturally occurring phenols (e.g., carvacrol, thymol, eugenol), researchers synthesized various alkyl and alkenyl derivatives to establish structure-activity relationships against Staphylococcus epidermidis and Pseudomonas aeruginosa[3].

Mechanistic Insight

Biofilms represent a highly lipophilic and dense exopolysaccharide matrix. The 2-methallyl group was specifically selected to increase the lipophilicity of the parent phenols compared to their n-propyl or allyl counterparts. The experimental data confirmed that the increased LogP driven by the methallyl group directly correlated with enhanced membrane fluidization and superior biofilm penetration[3].

Quantitative Comparison: Antimicrobial Potency
Core ScaffoldSubstituent (ortho)Lipophilicity (LogP Trend)Biofilm PenetrationRelative Potency (S. epidermidis)
Carvacroln-PropylModerateLowBaseline
CarvacrolAllylModerate-HighModerateImproved
Carvacrol Methallyl High High Highest

Experimental Methodology: Synthesis of ortho-Methallyl Phenols

To evaluate the methallyl group in your own SAR campaigns, the following self-validating protocol details the synthesis of ortho-methallyl phenols via a Williamson ether synthesis followed by a thermal Claisen rearrangement.

Step 1: O-Alkylation (Williamson Ether Synthesis)

Objective: Chemoselectively alkylate the phenolic hydroxyl group.

  • Setup: In a flame-dried round-bottom flask under inert argon, dissolve the parent phenol (1.0 equiv) in anhydrous acetone (0.5 M).

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5 equiv). Causality: K₂CO₃ is a mild base, perfectly suited to deprotonate the phenol (pKa ~10) without inducing base-catalyzed degradation of the incoming alkyl halide.

  • Alkylation: Dropwise, add methallyl chloride (1.2 equiv). Reflux the mixture for 8 hours.

  • Workup: Filter the inorganic salts, concentrate the filtrate, and purify the resulting methallyl phenyl ether via silica gel flash chromatography.

Step 2: Thermal Claisen Rearrangement

Objective: Migrate the methallyl group to the ortho position.

  • Setup: Dissolve the purified methallyl phenyl ether in a high-boiling solvent such as N,N-diethylaniline (0.2 M), or run the reaction neat if the ether is a liquid at room temperature.

  • Heating: Heat the mixture to 200 °C for 6–12 hours under an inert atmosphere. Causality: This [3,3]-sigmatropic rearrangement is thermally allowed. The reaction is thermodynamically driven forward by the rapid tautomerization of the intermediate cyclohexadienone back into a stable aromatic phenol.

  • Self-Validation (Analytical): To ensure the rearrangement is complete, monitor the reaction via ¹H NMR. The protocol is self-validating when you observe the disappearance of the ether -O-CH₂- signal (typically around ~4.5 ppm) and the emergence of a new benzylic -CH₂- signal (~3.3 ppm), alongside the reappearance of the phenolic -OH stretch in IR spectroscopy.

Conclusion

The methallyl group is far more than a simple structural tweak; it is a highly calibrated bioisostere. By providing the exact steric bulk needed to satisfy hydrophobic pockets while restricting conformational entropy and boosting lipophilicity, it routinely outperforms standard allyl, propyl, and isobutyl groups. Whether minimizing the molecular weight of protease inhibitors or driving the penetration of antimicrobial agents through biofilms, the methallyl group is a proven asset in the medicinal chemist's toolkit.

References

  • Hidaka, K., Kimura, T., Abdel-Rahman, H. M., et al. (2009). Small-sized human immunodeficiency virus type-1 protease inhibitors containing allophenylnorstatine to explore the S2' pocket. Journal of Medicinal Chemistry, 52(23), 7604-7617.[Link]

  • RCSB Protein Data Bank. (2010). 3A2O: Crystal Structure of HIV-1 Protease Complexed with KNI-1689.[Link]

  • Walsh, D. J., Livinghouse, T., Goeres, D. M., Mettler, M., & Stewart, P. S. (2019). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Chemistry, 7, 653.[Link]

Sources

A Comparative Guide to the Reaction Yields of Methallylation vs. Allylation

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of synthetic organic chemistry, the introduction of an allyl group is a cornerstone transformation, enabling the construction of complex molecular architectures and providing a versatile functional handle for further manipulation. The allylation reaction, in its many forms, is a robust and widely utilized method for carbon-carbon bond formation. A common variant, methallylation, introduces a structurally related methallyl group. While seemingly a minor modification, the addition of a single methyl group to the allyl moiety has significant consequences for reaction outcomes, most notably the chemical yield.

This guide provides an in-depth comparison of the reaction yields between methallylation and allylation. We will explore the mechanistic underpinnings that dictate these differences, present comparative experimental data, and offer detailed protocols for researchers, scientists, and drug development professionals to navigate the practical considerations of choosing between these two important synthetic tools.

Mechanistic Considerations: The Impact of a Methyl Group

The fundamental difference in yield between allylation and methallylation can often be traced back to the steric and electronic influence of the additional methyl group on the methallyl nucleophile. This seemingly small structural change impacts transition state energies, reaction kinetics, and the potential for side reactions.

Steric Hindrance: The Primary Differentiator

The most significant factor governing the disparity in yields is steric hindrance. In nucleophilic addition reactions, such as the Barbier or Grignard reactions with carbonyl compounds, the allyl or methallyl nucleophile must approach the electrophilic carbon. The methyl group on the methallyl reagent increases the steric bulk around the reactive center, impeding this approach. This leads to a higher activation energy for the transition state compared to the less-hindered allyl equivalent, resulting in a slower reaction rate and often a lower overall yield. In some cases, severe steric clash can prevent the reaction from proceeding altogether or favor alternative reaction pathways like elimination.[1][2]

The yields for methallylation of aldehydes are generally observed to be lower than in simple allylation reactions under similar conditions.[1] This effect is visualized in the comparison of the Zimmerman-Traxler transition state model for the allylation and methallylation of an aldehyde with boron-based reagents.

G cluster_0 Allylation Transition State cluster_1 Methallylation Transition State A1 R-CHO A_TS [Zimmerman-Traxler TS (Chair-like)] Less Steric Hindrance A1->A_TS Coordination A2 Allyl-BR'₂ A2->A_TS A_Prod Homoallylic Alcohol (Higher Yield) A_TS->A_Prod C-C Bond Formation M1 R-CHO M_TS [Zimmerman-Traxler TS (Chair-like)] Increased Steric Hindrance (R ↔ CH₃ interaction) M1->M_TS Coordination M2 Methallyl-BR'₂ M2->M_TS M_Prod Homomethallylic Alcohol (Lower Yield) M_TS->M_Prod C-C Bond Formation G cluster_workflow General Experimental Workflow A 1. Apparatus Setup (Oven/Flame-dried glassware, Inert atmosphere) B 2. Reagent Preparation (Purified solvents/reagents, Accurate measurement) A->B C 3. Reaction (Controlled temperature, Stirring, Monitoring via TLC) B->C D 4. Quench (Careful addition of quenching agent) C->D E 5. Workup (Extraction, Washing, Drying with MgSO₄/Na₂SO₄) D->E F 6. Purification (Column chromatography, Distillation, or Recrystallization) E->F G 7. Characterization (NMR, IR, MS) F->G

Caption: A generalized workflow for synthesis experiments.

Protocol 1: Zinc-Mediated Barbier Allylation of Benzaldehyde

This protocol is adapted from a mechanochemical procedure, which is noted for its efficiency and reduced solvent use. [3] Materials:

  • Benzaldehyde (1.0 mmol, 106 mg)

  • Allyl bromide (1.5 mmol, 181 mg, 1.5 equiv)

  • Zinc dust (<10 µm, 2.0 mmol, 131 mg, 2.0 equiv)

  • Dimethyl sulfoxide (DMSO), anhydrous (0.1 mL)

  • Milling jar (e.g., 10 mL stainless steel) with milling balls

  • Diethyl ether, 1M HCl, Saturated NaHCO₃ solution, Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a milling jar, add the zinc dust, benzaldehyde, and allyl bromide.

  • Add one drop of DMSO as a liquid-assisted grinding (LAG) agent.

  • Seal the jar and mill at a suitable frequency (e.g., 20-30 Hz) for 2 hours.

  • After milling, carefully open the jar and add diethyl ether (~10 mL) to the mixture.

  • Transfer the slurry to a separatory funnel.

  • Quench the reaction by slowly adding 1M HCl (~10 mL) and extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to afford the homoallylic alcohol.

Protocol 2: Palladium-Catalyzed Methallylation of Dimethyl Malonate

This protocol is a representative example of a Tsuji-Trost reaction.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂, 0.025 mmol, 5.6 mg, 2.5 mol%)

  • Triphenylphosphine (PPh₃, 0.1 mmol, 26.2 mg, 10 mol%)

  • Methallyl acetate (1.0 mmol, 114 mg)

  • Dimethyl malonate (1.2 mmol, 158 mg, 1.2 equiv)

  • Sodium hydride (NaH, 60% dispersion in oil, 1.3 mmol, 52 mg, 1.3 equiv)

  • Tetrahydrofuran (THF), anhydrous (5 mL)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride.

  • Add anhydrous THF (2 mL) and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of dimethyl malonate in THF (1 mL) to the NaH suspension. Stir for 20 minutes at 0 °C until hydrogen evolution ceases.

  • In a separate flask, prepare the catalyst by dissolving Pd(OAc)₂ and PPh₃ in THF (2 mL). Stir for 10 minutes at room temperature until a homogenous solution is formed.

  • Add the catalyst solution to the flask containing the sodium salt of dimethyl malonate.

  • Add methallyl acetate to the reaction mixture via syringe.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated NH₄Cl solution (~5 mL).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the methallylated product.

Conclusion

While allylation and methallylation are chemically similar transformations, the presence of an additional methyl group in the latter has a pronounced effect on reaction yields. The primary determinant is steric hindrance, which can disfavor the transition state, slow reaction rates, and consequently lower the yield of the desired product, particularly in sterically demanding transformations. [1]Conversely, this steric influence can be harnessed to control regioselectivity in reactions like the palladium-catalyzed Tsuji-Trost allylation.

For the synthetic chemist, the choice between an allyl and a methallyl group is not merely a structural decision but a strategic one. Allylation is generally preferred for maximizing yield and reaction rate. Methallylation is chosen when the specific methallyl moiety is required for the target structure or when its steric properties can be exploited to achieve a desired regiochemical outcome, with the understanding that reaction optimization may be necessary to achieve acceptable yields.

References

[4]Trost, B. M., & Crawley, M. L. (2003). Asymmetric Transition-Metal-Catalyzed Allylic Alkylations: Applications in Total Synthesis. Chemical Reviews, 103(8), 2921–2944. [Link]

[5]Organic Chemistry Portal. (n.d.). Tsuji-Trost Reaction. Retrieved from [Link]

[6]Sigman, M. S., & Virgil, S. C. (2021). Reaction Mechanism, Origins of Enantioselectivity, and Reactivity Trends in Asymmetric Allylic Alkylation. Accounts of Chemical Research, 54(15), 3073–3084. [Link]

[7]Wikipedia contributors. (2023, December 2). Keck asymmetric allylation. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

[8]Gérardy, R., & Riant, O. (2024). Pd-Catalysed asymmetric allylic alkylation of heterocycles: a user's guide. Chemical Society Reviews. [Link]

[9]Trost, B. M. (2004). Asymmetric Allylic Alkylation, an Enabling Methodology. The Journal of Organic Chemistry, 69(18), 5813–5837. [Link]

[10]Chemistry Learning. (2021, October 23). Sakurai Allylation [Video]. YouTube. [Link]

[11]Noreen, S., Zahoor, A. F., Ahmad, S., Shahzadi, I., Irfan, A., & Faiz, S. (2019). Novel Chiral Ligands for Palladium-catalyzed Asymmetric Allylic Alkylation. Current Organic Chemistry, 23(11), 1168-1213. [Link]

[1]Myers, A. G. (n.d.). Chem 115 Handout: Allylboration of Aldehydes and Ketones. Andrew G. Myers Research Group, Harvard University. Retrieved from [Link]

[12]Pearson. (2023, September 16). Propose a mechanism for methylation of any one of the hydroxy groups in methyl α-d-galactopyranoside using dimethyl sulfate and NaOH. Retrieved from [Link]

[2]Quora. (2024, September 18). What factors can affect the maximum theoretical and practical yields in chemical reactions? Retrieved from [Link]

[13]Carolina Biological Supply Company. (n.d.). Reaction Yields. Retrieved from [Link]

[14]Pinto, R. M., et al. (2007). Aqueous Barbier Allylation of Aldehydes Mediated by Tin. Molecules, 12(9), 2153-2165. [Link]

[15]Pethö, D., et al. (2022). Allylation of C-, N-, and O-Nucleophiles via a Mechanochemically-Driven Tsuji–Trost. Angewandte Chemie International Edition, 61(46), e202210842. [Link]

[16]Wikipedia contributors. (2023, October 11). Barbier reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

[3]Yin, J., Stark, R. T., Fallis, I. A., & Browne, D. L. (2020). A Mechanochemical Zinc-Mediated Barbier-Type Allylation Reaction under Ball-Milling Conditions. The Journal of Organic Chemistry, 85(4), 2347–2354. [Link]

[17]Dell'Acqua, M., et al. (2021). Pd-catalyzed allylative dearomatisation using Grignard reagents. Chemical Communications, 57(90), 12000-12003. [Link]

[18]University of Rochester, Department of Chemistry. (n.d.). How To: Improve Yield. Retrieved from [Link]

Sources

Validating Methallyl Iodide Purity: A Comparative GC-MS Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Instability Paradox

Methallyl iodide (3-iodo-2-methylpropene) is a linchpin reagent in organic synthesis, widely used to introduce the isobutenyl framework into complex molecules.[1] However, its utility is often compromised by a "silent killer": thermal instability and isomerization .

Unlike its chloride or bromide counterparts, methallyl iodide is prone to rapid photolytic degradation and thermal elimination of hydrogen iodide (HI). Furthermore, commercial samples often contain the thermodynamically more stable isomer, 1-iodo-2-methylpropene , which is virtually indistinguishable by standard TLC but chemically distinct in reactivity.[1]

This guide provides a rigorous, self-validating GC-MS protocol to assess purity, distinguishing between inherent impurities and artifacts created during analysis.[1]

Comparative Analysis: Why GC-MS?

While Nuclear Magnetic Resonance (NMR) is the gold standard for structural elucidation, it often lacks the sensitivity required to detect trace catalytic poisons. Conversely, Gas Chromatography with Flame Ionization Detection (GC-FID) offers resolution but lacks structural specificity.[1]

Table 1: Analytical Method Comparison for Methallyl Iodide

FeatureGC-MS (Recommended) 1H-NMR GC-FID
Primary Utility Impurity Identification & Trace AnalysisIsomer Quantification & Structural CertaintyRoutine Purity % (QC)
Sensitivity High (ppm range)Moderate (0.5–1% limit)High (ppm range)
Specificity High (Mass fingerprinting)High (Distinct allylic signals)Low (Retention time only)
Risk Factor Thermal degradation in inlet (False Positives)Solvent peaks masking impuritiesNon-selective response
Sample Req. < 1 mg~10–20 mg< 1 mg

Expert Insight: NMR is superior for quantifying the ratio of regioisomers (1-iodo vs. 3-iodo) because it is non-destructive.[1] However, GC-MS is essential for identifying trace oxidants (iodine) and oligomers that poison palladium catalysts in cross-coupling reactions.[1]

The Core Protocol: Low-Thermal-Stress GC-MS[1]

To validate methallyl iodide purity without inducing thermal decomposition (which mimics impurity profiles), you must strictly control the thermal history of the sample within the instrument.[1]

Sample Preparation (The "Cold Chain")[1]
  • Solvent: Use HPLC-grade Hexane or Pentane .[1] Avoid acetone or acetonitrile, which can react with the iodide via nucleophilic substitution.[1]

  • Concentration: Dilute to approx. 100 ppm (1 µL in 10 mL solvent). High concentrations exacerbate column overload and thermal degradation.[1]

  • Stabilization: Ensure the bulk bottle contains a copper stabilizer.[1] If the solution is pink/violet, free iodine is present.[1] Wash with 10% Na₂S₂O₃ if necessary before analysis, though this alters the "as-received" purity profile.[1]

Instrumental Parameters

The critical parameter is the Inlet Temperature .[1] Standard 250°C inlets will cause methallyl iodide to eliminate HI, showing a false peak for isoprene or polymerized byproducts.[1]

  • Column: DB-5MS or equivalent (5% phenyl-arylene, 30m x 0.25mm x 0.25µm).[1]

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]

  • Inlet Mode: Split Injection (Ratio 50:1 or higher) to minimize residence time.[1]

  • Inlet Temperature: 150°C (Do NOT exceed 180°C).

  • Oven Program:

    • Hold 40°C for 2 min (Isothermal separation of volatiles).

    • Ramp 10°C/min to 150°C.

    • Ramp 25°C/min to 280°C (Bake out).

Mass Spectrometer Settings
  • Source Temp: 230°C.

  • Transfer Line: 250°C.[1]

  • Scan Range: m/z 35–300.[1]

  • Solvent Delay: 2.5 min (Essential to protect filament from solvent trip).[1]

Visualizing the Analytical Logic

The following diagram illustrates the decision matrix for validating the purity of the sample versus the validity of the method itself.

ValidationWorkflow Start Sample: Methallyl Iodide VisualCheck Visual Check: Violet Color? Start->VisualCheck Wash Action: Wash with Na2S2O3 (Remove I2) VisualCheck->Wash Yes GC_Analysis GC-MS Analysis (Inlet < 150°C) VisualCheck->GC_Analysis No Wash->GC_Analysis Result_Clean Single Peak? GC_Analysis->Result_Clean Pass PASS: High Purity Result_Clean->Pass Yes Result_Dirty Multiple Peaks Observed Result_Clean->Result_Dirty No Check_Artifact Validation Step: Lower Inlet Temp by 30°C Result_Dirty->Check_Artifact Compare Did impurity peaks decrease? Check_Artifact->Compare Artifact Artifact: Thermal Degradation (False Positive) Compare->Artifact Yes RealImpurity Real Impurity: Isomer or Synthesis Byproduct Compare->RealImpurity No

Figure 1: Decision tree for distinguishing intrinsic impurities from thermal degradation artifacts.

Results & Discussion: Interpreting the Spectra

Fragmentation Mechanism

Methallyl iodide allows for a distinct fragmentation pattern driven by the stability of the allylic cation.[1]

  • Molecular Ion (M+): m/z 182.[1] Usually weak or absent due to the labile C-I bond.[1]

  • Base Peak: m/z 55 (Methallyl cation,

    
    ). This is formed by the heterolytic cleavage of the C-I bond.[1]
    
  • Iodine Peak: m/z 127 (

    
    ).[1] High abundance.
    
  • HI Elimination: m/z 54 (Isoprene radical cation).[1] If this peak is abnormally high relative to m/z 55, it suggests thermal degradation in the inlet.

Fragmentation MolIon Molecular Ion [C4H7I]+. (m/z 182) Cation Methallyl Cation [C4H7]+ (m/z 55, Base Peak) MolIon->Cation - I. Iodine Iodine Radical I. (m/z 127) MolIon->Iodine Charge Retention on I Elimination HI Elimination [C4H6]+. (m/z 54) MolIon->Elimination - HI (Thermal)

Figure 2: Primary fragmentation pathways of methallyl iodide in EI-MS.[1]

Common Impurities[1]
  • 1-Iodo-2-methylpropene: The thermodynamic isomer.[1] It will have a very similar mass spectrum but a slightly different retention time (usually elutes after methallyl iodide on non-polar columns due to shape selectivity).

  • Iodine (

    
    ):  Appears as a broad, tailing peak or raises the baseline; identified by m/z 254 (
    
    
    
    ) and 127.
  • Dimers: m/z 110 (

    
     range) formed by Wurtz-type coupling during storage.[1]
    

Self-Validation: The "Inlet Ramp" Test

To ensure your data is trustworthy (E-E-A-T principle), perform the Inlet Ramp Test if you detect impurities:

  • Run the sample at Inlet 150°C . Record area of impurity peaks.

  • Run the sample at Inlet 200°C .

  • Analysis:

    • If the impurity peaks (especially m/z 54/isoprene) increase significantly at 200°C, they are artifacts of the method.

    • If the peak ratios remain constant, the impurities are intrinsic to the sample.[1]

References

  • Sigma-Aldrich. 3-Iodo-2-methylpropene Product Specification & Safety Data Sheet.[1] Retrieved from [1]

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 3-Iodo-2-methylpropene.[1] NIST Chemistry WebBook.[1] Retrieved from

  • BenchChem. Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of Allylic Iodides. Retrieved from

  • News-Medical. Hybrid Analytical Techniques: GC-MS vs LC-NMR.[1][2] Retrieved from

  • USDA Agricultural Research Service. Degradation of Methyl Iodide and Homologs.[1] Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.